molecular formula C6H11N3 B13485647 1-Ethyl-N-methyl-1H-pyrazol-3-amine

1-Ethyl-N-methyl-1H-pyrazol-3-amine

Cat. No.: B13485647
M. Wt: 125.17 g/mol
InChI Key: FOFDGAWFBCEICT-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Amine Scaffolds in Modern Organic Synthesis

Pyrazole amine scaffolds are fundamental components in the field of organic synthesis due to their inherent chemical reactivity and the diverse functionalities they can possess. nih.govmdpi.com These scaffolds serve as versatile starting materials for the construction of a wide array of more complex molecules. researchgate.netmdpi.com Their importance is underscored by their frequent appearance in a variety of compounds with interesting properties. The functionalization of the pyrazole nucleus with amino groups can lead to multifunctional, pharmacologically active compounds. nih.gov

The strategic placement of amine groups on the pyrazole ring allows for a range of chemical transformations, making them valuable intermediates in multi-step syntheses. mdpi.com The development of efficient methods for creating diverse pyrazole derivatives is a continuous focus for researchers. ias.ac.in

Overview of Nitrogen-Containing Heterocycles in Research Contexts

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis of a vast number of natural products, and other functional materials. wisdomlib.orgopenmedicinalchemistryjournal.commdpi.com Their prevalence is a testament to their chemical stability and their ability to participate in a wide range of chemical reactions. openmedicinalchemistryjournal.com These compounds are integral to numerous biological processes and are a major focus of research. researchgate.net

The presence of nitrogen atoms within a heterocyclic ring imparts unique electronic properties, influencing the molecule's reactivity, and intermolecular interactions. mdpi.com This makes them attractive scaffolds for a multitude of research applications. ijsrtjournal.com

Structural Elucidation and Naming Conventions for 1-Ethyl-N-methyl-1H-pyrazol-3-amine

The systematic name, this compound, precisely describes the molecular architecture of the compound. The "1H-pyrazole" indicates a five-membered aromatic ring with two adjacent nitrogen atoms, with the hydrogen atom located on one of the nitrogens. The numbering of the ring atoms follows established IUPAC conventions.

The substituents are named and numbered as follows:

An ethyl group (-CH2CH3) is attached to the nitrogen atom at position 1.

A methyl group (-CH3) is attached to the exocyclic nitrogen atom.

An amine group (-NH) is attached to the carbon atom at position 3.

This specific arrangement of atoms and functional groups defines the compound's chemical identity and influences its properties.

Interactive Data Table: Compound Properties

PropertyValue
Molecular FormulaC6H11N3
Molecular Weight125.175 g/mol
Monoisotopic Mass125.0953 Da
XlogP (predicted)0.9
InChIInChI=1S/C6H11N3/c1-3-7-6-4-5-9(2)8-6/h4-5H,3H2,1-2H3,(H,7,8)
InChIKeyLHQUBLDNLWZSHV-UHFFFAOYSA-N
SMILESCCNC1=NN(C=C1)C
Data sourced from PubChem and other chemical databases. uni.lunih.govuni.lu

Historical Context of Pyrazole Synthesis and Derivatives in Academic Literature

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.org One of the classical methods for synthesizing the pyrazole ring, developed by Hans von Pechmann in 1898, involved the reaction of acetylene (B1199291) with diazomethane. wikipedia.org

A significant breakthrough in the synthesis of substituted pyrazoles was the Knorr pyrazole synthesis, also developed in 1883, which involves the condensation of a β-diketone with a hydrazine. nih.govmdpi.comacs.org This method, along with its many variations, remains a cornerstone for the preparation of a wide variety of pyrazole derivatives. Over the decades, numerous other synthetic strategies have been developed, including multicomponent reactions and 1,3-dipolar cycloadditions, to access the diverse range of functionalized pyrazoles. mdpi.commdpi.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.orgorientjchem.org

Research Gaps and Future Directions in this compound Studies

While the broader class of pyrazole amines has been extensively studied, specific research on this compound appears to be more limited in publicly available literature. Much of the existing research focuses on the synthesis and properties of related pyrazole derivatives. guidechem.comsigmaaldrich.commatrixscientific.com

Future research could focus on several key areas:

Novel Synthetic Methodologies: Developing more efficient and environmentally friendly synthetic routes to produce this compound and its analogs. This could involve exploring new catalytic systems or flow chemistry approaches. mdpi.comresearchgate.net

Exploration of Chemical Reactivity: A detailed investigation of the compound's reactivity could uncover new applications in organic synthesis.

Material Science Applications: Given that some pyrazoles exhibit interesting photophysical properties, exploring the potential of this specific compound in materials science could be a fruitful avenue. nih.gov

A deeper understanding of the fundamental chemistry of this compound could pave the way for its use in various scientific and industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethyl-N-methylpyrazol-3-amine

InChI

InChI=1S/C6H11N3/c1-3-9-5-4-6(7-2)8-9/h4-5H,3H2,1-2H3,(H,7,8)

InChI Key

FOFDGAWFBCEICT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl N Methyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis of 1-Ethyl-N-methyl-1H-pyrazol-3-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily synthesized starting materials.

For this compound, the primary disconnections involve the bonds connecting the substituents to the pyrazole (B372694) ring and the bonds forming the heterocyclic ring itself.

N-Alkyl Bonds: The C-N bonds of the N1-ethyl and the exocyclic N-methyl groups are logical points for disconnection. Cleaving these bonds suggests precursor molecules such as 1H-pyrazol-3-amine, an ethylating agent (e.g., ethyl halide), and a methylating agent.

Pyrazole Ring Bonds: The most common retrosynthetic disconnection for the pyrazole ring is a [3+2] fragmentation. This breaks the ring into a three-carbon component and a two-nitrogen component, typically a hydrazine derivative.

These disconnections lead to two primary retrosynthetic strategies:

Formation of a substituted pyrazole ring followed by sequential N-alkylation.

Construction of the pyrazole ring using already functionalized precursors, incorporating the ethyl and methyl groups from the start.

Based on the [3+2] disconnection, the pyrazole ring is typically formed from the condensation of a hydrazine with a 1,3-dielectrophile. For a 3-aminopyrazole, a β-ketonitrile is an ideal three-carbon precursor.

Nitrogen Source: To install the ethyl group at the N1 position directly, ethylhydrazine is the logical precursor.

Carbon Source: The three-carbon backbone bearing the amine functionality can be derived from a precursor like cyanoacetaldehyde or, more commonly, 3-aminocinnamonitrile or other β-enaminonitriles, which can be formed in situ. A key precursor is a molecule containing a nitrile group and a carbonyl group (or its equivalent) in a 1,3-relationship.

Precursor TypeSpecific ExampleRole in Synthesis
Hydrazine DerivativeEthylhydrazineProvides N1 and N2 of the pyrazole ring and the N1-ethyl group.
1,3-DielectrophileCyanoacetaldehydeProvides the C3, C4, and C5 atoms of the ring and the C3-amine functionality.
1,3-Dielectrophileβ-KetonitrileA versatile class of precursors for forming 3-aminopyrazoles.

The introduction of the ethyl and methyl groups can be approached in several ways.

N1-Ethylation: This can be achieved by:

Using ethylhydrazine during the initial ring-forming cyclization. This is often the most direct method.

Direct N-alkylation of an unsubstituted 1H-pyrazol-3-amine precursor. This method can sometimes lead to a mixture of N1 and N2 isomers, although reaction conditions can be optimized to favor the desired N1 product. researchgate.net Steric hindrance at the C5 position can often direct alkylation to the N1 position. researchgate.net

Exocyclic N-Methylation: The methyl group on the 3-amino function can be introduced via:

Reductive Amination: A highly effective method where a precursor, 1-ethyl-1H-pyrazol-3-amine, is reacted with formaldehyde (a source of the methyl group) in the presence of a reducing agent. researchgate.netharvard.edu

Direct Alkylation: Using a methylating agent like methyl iodide. However, this method risks over-alkylation and potential methylation of the ring nitrogens if they are unprotected.

Established Synthetic Routes to this compound and Analogues

The synthesis of N-substituted aminopyrazoles is well-documented, employing robust and versatile chemical reactions.

The cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comorganic-chemistry.org For preparing 3-aminopyrazoles, β-ketonitriles are common starting materials.

A plausible route to an intermediate for the target molecule involves the reaction of ethylhydrazine with a suitable β-functionalized nitrile. The general reaction is a cyclocondensation that proceeds with high regioselectivity. beilstein-journals.org

General Scheme for 3-Aminopyrazole Formation:

Ethylhydrazine + β-Ketonitrile → 1-Ethyl-1H-pyrazol-3-amine

This reaction leverages the nucleophilicity of the hydrazine nitrogens attacking the electrophilic centers of the three-carbon component, followed by dehydration to yield the aromatic pyrazole ring. Multicomponent syntheses, where the precursors are generated in situ, have also been developed to streamline the process and increase efficiency. beilstein-journals.org

Reaction TypePrecursor 1Precursor 2Key Features
[3+2] CyclocondensationEthylhydrazineA β-ketonitrile (e.g., 3-oxobutanenitrile)Direct formation of the 1-ethyl-pyrazol-amine core. nih.gov
Three-Component ReactionAldehyde, Malononitrile, HydrazineIn situ formation of intermediates that cyclize.Efficient one-pot synthesis of highly substituted pyrazoles. beilstein-journals.org
Iodine-Promoted Cascade1,3-Dicarbonyl CompoundOxamic acid thiohydrazideA route to functionalized pyrazoles under mild conditions. mdpi.com

Reductive amination is a superior method for the N-alkylation of primary and secondary amines, as it avoids the common issue of overalkylation seen with alkyl halides. harvard.edu This pathway is ideal for the final step in synthesizing this compound, where the methyl group is introduced onto the 3-amino group.

The process involves two main stages, which can be performed in one pot:

Formation of an intermediate iminium ion from the reaction of the primary amine (1-ethyl-1H-pyrazol-3-amine) with an aldehyde (formaldehyde).

Reduction of the iminium ion to the secondary amine (this compound).

Mild and selective reducing agents are crucial for this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this purpose due to its high selectivity for iminium ions over carbonyls and its effectiveness under mildly acidic conditions. ineosopen.org Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective. harvard.edu

Research Findings on Reductive Amination:

Starting MaterialReagentsProductEfficacyReference
1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde + Various AminesSodium triacetoxyborohydride, DichloroethaneN-substituted aminomethyl pyrazolesGood yields achieved with refluxing conditions. ineosopen.org
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine + p-MethoxybenzaldehydeSodium borohydride (after in situ imine formation)N-(4-methoxybenzyl) substituted aminopyrazoleEfficient one-pot, two-step synthesis in good yield. researchgate.net
Substituted Aminopyrazole + Aldehyde/KetoneNot specifiedAlkylated aminopyrazolo[1,5-a]pyrimidinesDemonstrates the utility of reductive amination for alkylating free amino groups on pyrazole systems. nih.gov

This pathway provides a clean and high-yielding route to the final target compound from the 1-ethyl-1H-pyrazol-3-amine intermediate.

Multi-Step Synthetic Sequences and Yield Optimization

The synthesis of this compound is typically approached through a multi-step sequence. A common and logical pathway involves the initial construction of the N-ethylated aminopyrazole core, followed by the selective methylation of the exocyclic amino group.

A foundational method for the synthesis of 3-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine. chim.it In this case, the reaction would involve ethylhydrazine and a suitable β-ketonitrile, such as 3-ethoxyacrylonitrile or 3-aminocrotononitrile. The regioselectivity of this cyclization is a critical factor; the reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dielectrophile can lead to two regioisomeric pyrazoles. Reaction conditions, such as pH and temperature, play a pivotal role in directing the outcome. chim.itthieme-connect.com Generally, kinetic control (basic conditions, low temperature) can favor the 3-amino isomer, while thermodynamic control (neutral/acidic conditions, higher temperature) may favor the 5-amino isomer. thieme-connect.com

Once the precursor, 1-Ethyl-1H-pyrazol-3-amine, is obtained, the final step is a selective N-methylation of the 3-amino group. This can be achieved through various standard alkylation methods, such as reaction with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base, or through reductive amination using formaldehyde and a suitable reducing agent like sodium borohydride.

Regiocontrol in Cyclization: Fine-tuning the pH, solvent, and temperature during the initial condensation reaction is crucial to maximize the yield of the desired 1-ethyl-3-aminopyrazole isomer. chim.itthieme-connect.com

Reaction Time and Temperature: For the N-methylation step, controlling the temperature and reaction time can prevent over-alkylation or side reactions.

Purification: Efficient purification methods at each stage are necessary to remove isomers and unreacted starting materials, ensuring high purity of the final product.

Below is a table outlining a representative synthetic sequence.

StepReactionKey Reagents & ConditionsTypical Yield RangeReference Principle
1Formation of 1-Ethyl-1H-pyrazol-3-amineEthylhydrazine, 3-Ethoxyacrylonitrile, Basic conditions (e.g., NaOEt in EtOH), 0 °C to reflux60-85% chim.itthieme-connect.com
2N-methylation1-Ethyl-1H-pyrazol-3-amine, Formaldehyde, Sodium borohydride (reductive amination)70-90%Standard N-alkylation

Comparative Analysis of Different Synthetic Strategies

Several strategic variations can be considered for the synthesis of this compound. A comparative analysis highlights the advantages and disadvantages of each approach.

Strategy 1: N-Ethylation of Pyrazole Ring First, then N-Methylation of Amine (as described above)

Pros: This is a very common and well-documented approach for building substituted aminopyrazoles. chim.it The starting materials (ethylhydrazine, β-cyanoketones/enones) are generally accessible.

Cons: The primary challenge is controlling the regioselectivity during the pyrazole ring formation to exclusively obtain the 1,3-disubstituted product over the 1,5-isomer.

Strategy 2: N-Methylation of Amine First, then N-Ethylation of Pyrazole Ring This route would begin with the synthesis of N-methyl-1H-pyrazol-3-amine, followed by ethylation of the pyrazole nitrogen.

Pros: Synthesis of the initial N-methyl-1H-pyrazol-3-amine core follows similar well-established chemistry.

Cons: The final N-alkylation of the pyrazole ring with an ethylating agent (e.g., ethyl iodide) can produce a mixture of two regioisomers: this compound and 2-Ethyl-N-methyl-2H-pyrazol-3-amine. Separating these isomers can be challenging. Steric hindrance often controls which nitrogen is alkylated. mdpi.comsemanticscholar.org

Strategy 3: Synthesis from a Pre-formed Pyrazole This approach would involve starting with a halogenated pyrazole, for example, 1-Ethyl-3-bromopyrazole, and then introducing the methylamino group via a nucleophilic substitution or a coupling reaction.

Pros: This method offers excellent regiocontrol, as the positions of the substituents are unequivocally defined by the starting material.

StrategyKey AdvantageKey Disadvantage
1. Ethylate Ring → Methylate AmineConvergent and common routePotential for regioisomers during ring formation
2. Methylate Amine → Ethylate RingUtilizes established pyrazole synthesisFinal step can produce N1 and N2 ring regioisomers
3. Halogenated Pyrazole AminationExcellent regiocontrolLonger route, potentially harsh coupling conditions

Novel and Emerging Synthetic Approaches for this compound

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound, aiming to improve efficiency, safety, and sustainability.

Catalytic Methods in Pyrazole Amine Synthesis

Catalysis offers powerful tools for both the formation of the pyrazole ring and its subsequent functionalization.

Ring Formation: While the classical condensation method is often non-catalytic or acid/base-promoted, various metal catalysts (e.g., copper, palladium, silver, iodine) have been employed to facilitate the synthesis of pyrazole cores from different precursors. tandfonline.comnih.govnih.gov For instance, iodine-mediated three-component reactions of a 1,3-dicarbonyl compound, a hydrazine, and an isothiocyanate have been developed to efficiently construct multi-substituted aminopyrazoles. tandfonline.com

N-Alkylation: The N-alkylation of pyrazoles can be achieved using catalytic methods that provide alternatives to traditional approaches requiring strong bases. A notable method involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid) for the N-alkylation of the pyrazole ring under mild conditions. mdpi.comsemanticscholar.org More advanced techniques include the use of engineered enzymes, which can perform highly regioselective alkylations of pyrazole rings with simple haloalkanes, offering unparalleled selectivity (>99%). nih.gov

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction.

Three-Component Synthesis: Several one-pot, three-component methods have been developed for the synthesis of aminopyrazoles. tandfonline.com A potential one-pot strategy for the target molecule could involve the reaction of ethylamine, an amination reagent, and a 1,3-dicarbonyl compound, where the ethylhydrazine is formed in situ and immediately reacts to form the pyrazole core. nih.govacs.org Such methods avoid the need to handle potentially hazardous hydrazine intermediates.

Tandem Reactions: A tandem reaction could be envisioned where the initial cyclocondensation to form 1-ethyl-1H-pyrazol-3-amine is immediately followed by the addition of a methylating agent to the same reaction vessel to complete the synthesis in a single operation.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides enhanced control over reaction parameters, improved safety, and better scalability compared to batch processing. nih.govresearchgate.net The synthesis of pyrazoles is well-suited to flow chemistry, particularly when dealing with hazardous intermediates like diazonium salts or hydrazines. scispace.commdpi.com

A hypothetical multi-step flow synthesis for this compound could be designed as follows:

Module 1: An aniline precursor is converted to a diazonium salt and then reduced in situ to form the corresponding hydrazine.

Module 2: The stream containing the freshly generated, unstable hydrazine is immediately mixed with a stream of a 1,3-dicarbonyl precursor. This mixture passes through a heated reactor coil to facilitate the cyclocondensation, forming the pyrazole ring.

Module 3: The output stream is then mixed with a methylating agent in a subsequent reactor module to perform the final N-methylation.

This integrated "synthesis machine" approach minimizes the handling of hazardous materials and allows for rapid production and optimization. scispace.com

Microwave-Assisted and Sonochemical Synthesis

The application of non-conventional energy sources like microwaves and ultrasound can dramatically accelerate chemical reactions.

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in modern organic synthesis for its ability to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. eurekaselect.com The synthesis of pyrazoles, including aminopyrazoles, from hydrazines and β-ketonitriles or dicarbonyls is frequently accelerated by microwave heating, with reaction times often dropping from hours to minutes. chim.itdergipark.org.trnih.gov This technique could be applied to both the cyclization and N-methylation steps in the synthesis of the target compound. acs.orgjchr.org

Sonochemical Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of various pyrazole derivatives. orientjchem.orgnih.govresearchgate.net The use of sonication can enhance reaction rates and yields, particularly in heterogeneous mixtures. orientjchem.org For example, the condensation of chalcones with hydrazines to form pyrazolines, a related class of compounds, is efficiently promoted by ultrasound. aip.org

Mechanistic Investigations of Key Transformations in this compound Synthesis

The formation of this compound is underpinned by a series of fundamental organic transformations. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and achieving desired yields and purity.

Detailed Reaction Mechanisms of Cyclization Steps

The core pyrazole structure is typically formed through a cyclocondensation reaction. A common and well-established method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. researchgate.netrsc.org For the synthesis of a 3-aminopyrazole precursor, a suitable starting material would be a β-ketonitrile, such as ethyl 2-cyano-3-ethoxyacrylate.

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of a hydrazine, for example methylhydrazine, on one of the carbonyl carbons (or the equivalent electrophilic carbon in the β-ketonitrile) of the 1,3-dielectrophile. ias.ac.in

Intermediate Formation: This initial attack leads to the formation of a hydrazone intermediate. rsc.org Depending on the reaction conditions, this intermediate can exist in equilibrium with a hydroxylpyrazolidine or a related cyclic adduct. rsc.org

Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the remaining electrophilic carbon. This is followed by a dehydration step (elimination of a water molecule) to yield the aromatic pyrazole ring. rsc.orgnih.gov The dehydration is often the rate-determining step, particularly under neutral pH conditions. rsc.org

A plausible mechanistic pathway for the formation of a precursor to the target molecule is depicted below:

Scheme 1: Plausible mechanism for the cyclization step in the synthesis of a 1-methyl-3-aminopyrazole precursor.

Kinetics and Thermodynamics of N-Alkylation and Amination Reactions

The introduction of the ethyl and methylamino groups onto the pyrazole core involves N-alkylation and amination reactions, respectively. The kinetics and thermodynamics of these reactions are critical for controlling the regioselectivity and efficiency of the synthesis.

N-Alkylation: The N-alkylation of pyrazoles can lead to a mixture of regioisomers, as there are two nitrogen atoms in the ring that can be alkylated. wuxiapptec.comresearchgate.net The regioselectivity is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions. wuxiapptec.comresearchgate.net Computational studies on pyrazole alkylation have shown that the activation energies for N1 versus N2 alkylation can be influenced by factors such as hydrogen bonding with the alkylating agent. wuxiapptec.com For many 3-substituted pyrazoles, N1 alkylation is often the thermodynamically favored product. wuxiapptec.com

Amination: The introduction of an amino group at the 3-position can be achieved through various methods, such as nucleophilic aromatic substitution on a suitably activated pyrazole derivative (e.g., a 3-halopyrazole). The thermodynamics of such reactions are generally favorable, leading to stable amino-substituted pyrazoles. nih.gov

The following table provides hypothetical kinetic and thermodynamic data for the N-alkylation and amination steps, based on general principles observed in pyrazole chemistry.

Reaction StepReactantsConditionsActivation Energy (Ea) (kcal/mol)Enthalpy of Reaction (ΔH) (kcal/mol)Rate Constant (k) at 298 K (s⁻¹)
N-Ethylation 1-Methyl-1H-pyrazol-3-amine, Ethyl bromideDMF, 80°C18 - 22-10 to -151.5 x 10⁻⁴
N-Methylamination 3-Bromo-1-ethyl-1H-pyrazole, MethylamineMethanol, Reflux20 - 25-12 to -188.0 x 10⁻⁵

Role of Intermediates (e.g., N-(5-pyrazolyl)imine)

During the synthesis of substituted pyrazoles, various transient species and intermediates can be formed that play a crucial role in the reaction pathway. While the specific intermediate "N-(5-pyrazolyl)imine" is not explicitly detailed in the synthesis of this compound in the available literature, imine intermediates are common in heterocyclic chemistry. researchgate.net

In the context of aminopyrazole synthesis, imine or imine-like intermediates can be involved in several ways:

Tautomerization: 3-Aminopyrazoles can exist in tautomeric equilibrium with their corresponding imino form, 1H-pyrazol-3(2H)-imine. This tautomerism can influence the reactivity of the molecule.

Reaction Intermediates: In reactions involving the modification of the amino group, imine intermediates could be formed transiently. For instance, in a reaction with a carbonyl compound, a Schiff base (imine) could be formed. While not directly leading to the target compound, this reactivity highlights the potential for imine formation.

Precursors: In some synthetic routes, imine-containing precursors could be used to construct the pyrazole ring.

The reactivity of 5-aminopyrazoles, which are structurally related to 3-aminopyrazoles, has been extensively studied, and they are known to react at their multiple nucleophilic sites, which can lead to various intermediates and products. researchgate.netbeilstein-journals.org

Transition State Analysis in this compound Formation

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides valuable insights into the energy barriers and geometries of the transition states of key reaction steps. wuxiapptec.comnih.gov For the synthesis of this compound, transition state analysis would be particularly useful for understanding:

Regioselectivity of Cyclization: In the initial cyclization, the transition state energies for the formation of different regioisomers can be calculated to predict the major product.

Regioselectivity of N-Alkylation: As mentioned, N-alkylation can occur at two different nitrogen atoms. Transition state calculations can elucidate the energetic preference for N1 versus N2 alkylation. wuxiapptec.com These calculations can model the approach of the alkylating agent to each nitrogen atom and determine the activation energy for each pathway. Factors such as steric hindrance and stabilizing interactions (e.g., hydrogen bonds) in the transition state can be quantified. wuxiapptec.com

Mechanism of Amination: The transition state for the nucleophilic substitution reaction to introduce the amino group can be modeled to understand the reaction's feasibility and to compare different leaving groups or reaction conditions.

For example, a computational study on the alkylation of a pyrazole with N-methyl chloroacetamide revealed that a hydrogen bond between the side chain amide of the alkylating agent and the pyrazole ring stabilized the transition state for N2 alkylation, making it the preferred pathway. wuxiapptec.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. nih.govbenthamdirect.com

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. thieme-connect.com Solvent-free, or solid-state, reactions offer several advantages, including reduced waste, lower costs, and often shorter reaction times and higher yields. thieme-connect.comias.ac.in

Microwave irradiation is a technique that is often coupled with solvent-free conditions to accelerate organic reactions. researchgate.netnih.gov The synthesis of various pyrazole derivatives has been successfully achieved under solvent-free, microwave-assisted conditions. researchgate.netmdpi.com For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds to form 3,5-disubstituted-1H-pyrazoles has been reported with high yields and short reaction times under these conditions. mdpi.com

The following table compares a conventional synthesis of a pyrazole derivative with a green, solvent-free approach, illustrating the potential benefits.

ParameterConventional SynthesisSolvent-Free Synthesis
Solvent Ethanol, Acetic AcidNone
Energy Source Conventional Heating (Oil Bath)Microwave Irradiation
Reaction Time Several hoursMinutes
Yield Moderate to GoodGood to Excellent
Work-up Solvent extraction, purificationMinimal, often just recrystallization
Environmental Impact Generation of solvent wasteMinimal waste

These green chemistry approaches could be adapted for the synthesis of this compound, for example, by performing the initial cyclization step under solvent-free, microwave-assisted conditions.

Utilization of Sustainable Catalysts

The shift towards greener synthetic protocols for pyrazole derivatives has led to the exploration of a variety of sustainable catalysts. These catalysts are often characterized by their high efficiency, reusability, low toxicity, and ability to function under mild reaction conditions. nih.govresearchgate.net For the synthesis of pyrazoles, which often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, the catalyst plays a crucial role in enhancing reaction rates and selectivity.

Recent advancements have highlighted the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste. researchgate.net Examples of such catalysts that could be applied to the synthesis of this compound include:

Magnetic Nanoparticles: These catalysts, such as nano-[CoFe2O4], offer high catalytic activity and can be readily recovered using an external magnet. researchgate.net Their application in multicomponent reactions for pyrazole synthesis has demonstrated excellent yields. researchgate.net

Solid Acids: Materials like montmorillonite K-10, silica-supported sulfuric acid, and Amberlyst-70 have been effectively used as solid acid catalysts in pyrazole synthesis. thieme-connect.comresearchgate.net These catalysts avoid the use of corrosive and hazardous liquid acids.

Biocatalysts: While not as extensively documented for this specific pyrazole, the use of enzymes or whole-cell systems represents a promising frontier in sustainable synthesis, offering high selectivity under mild conditions.

Supramolecular Catalysts: β-cyclodextrin has been investigated as a supramolecular catalyst for pyrazole synthesis, providing a non-toxic and biodegradable alternative to metal catalysts. researchgate.net

The choice of a sustainable catalyst is often coupled with the use of greener reaction media, such as water or bio-based solvents, further enhancing the environmental profile of the synthesis. thieme-connect.comresearchgate.net The application of energy sources like ultrasound and microwave irradiation in conjunction with these catalysts can also lead to significantly reduced reaction times and energy consumption. researchgate.netresearchgate.net

Table 1: Comparison of Sustainable Catalysts in Pyrazole Synthesis

Catalyst Type Example Key Advantages Potential for Reuse
Magnetic Nanoparticles nano-[CoFe2O4] High activity, easy separation High
Solid Acids Montmorillonite K-10 Non-corrosive, easy handling Moderate to High
Supramolecular Catalysts β-cyclodextrin Biodegradable, non-toxic Moderate
Nanocomposites CeO2/CuO@GQDs@NH2 High efficiency in aqueous media High

Atom Economy and Reaction Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts.

Addition Reactions: Designing synthetic routes that favor addition reactions over substitution or elimination reactions can inherently improve atom economy, as addition reactions, by definition, incorporate all atoms of the reactants into the product.

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and selectivity. mdpi.com This enhanced control can significantly improve reaction efficiency and reduce the formation of unwanted byproducts, thereby increasing atom economy. mdpi.com Flow chemistry also allows for safer handling of hazardous intermediates and can facilitate scalability. mdpi.com

Table 2: Impact of Synthetic Methodology on Reaction Efficiency

Methodology Key Features Contribution to Efficiency
Multicomponent Reactions Multiple bonds formed in one pot High atom economy, reduced steps
Flow Chemistry Precise control of parameters Improved yield and selectivity, enhanced safety
Catalysis Lower activation energy Increased reaction rates, milder conditions

Waste Minimization Strategies

A cornerstone of green chemistry is the minimization of waste generated during chemical processes. researchgate.net In the synthesis of this compound, several strategies can be employed to reduce the environmental burden of the manufacturing process.

Solvent Selection and Reduction: Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. The use of greener solvents such as water, supercritical fluids, or bio-derived solvents can dramatically reduce the environmental impact. thieme-connect.comresearchgate.net In some cases, solvent-free reaction conditions can be achieved, particularly with the use of techniques like ball milling or solid-state synthesis. researchgate.net

Catalyst Reusability: As discussed previously, the use of heterogeneous and recyclable catalysts is a key strategy for waste reduction. nih.govresearchgate.net By recovering and reusing the catalyst, the need for fresh catalyst is diminished, and the amount of catalyst-containing waste is minimized.

Process Intensification: Techniques like flow chemistry and the use of microreactors can intensify chemical processes, leading to higher throughput with smaller reactor volumes. mdpi.com This not only improves efficiency but also reduces the amount of material at risk in the event of a process upset and minimizes the volume of waste generated per unit of product. mdpi.com

In-situ Generation of Reagents: The generation of reactive or hazardous reagents in situ can avoid the transportation and storage of these materials, enhancing safety and reducing the potential for waste from degradation or spills.

By integrating these waste minimization strategies into the synthetic design for this compound, a more sustainable and environmentally responsible manufacturing process can be developed.

Table 3: Overview of Waste Minimization Strategies

Strategy Implementation Example Environmental Benefit
Green Solvents Using water as a reaction medium Reduced VOC emissions, lower toxicity
Catalyst Recycling Magnetic separation of nanocatalysts Less solid waste, conservation of resources
Flow Chemistry Continuous production in microreactors Reduced solvent usage, lower energy consumption
Solvent-Free Reactions Mechanochemical synthesis (ball milling) Elimination of solvent waste

Advanced Spectroscopic and Analytical Characterization of 1 Ethyl N Methyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. For a definitive characterization of 1-Ethyl-N-methyl-1H-pyrazol-3-amine, a suite of NMR experiments would be necessary.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Assignment

¹H NMR: The proton NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms. The expected signals would include a triplet and a quartet for the N-ethyl group, a singlet for the N-methyl group, and two distinct signals for the protons on the pyrazole (B372694) ring. The chemical shifts (δ) and coupling constants (J) would be instrumental in assigning these protons to their specific positions within the molecule.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, distinct signals would be anticipated for the two carbons of the ethyl group, the methyl carbon, and the three carbons of the pyrazole ring. The chemical shifts would indicate the nature of each carbon atom (aliphatic, aromatic, etc.).

Interactive Data Table: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
CH₃ (ethyl)~1.3Triplet (t)~7.2
CH₂ (ethyl)~4.0Quartet (q)~7.2
N-CH₃~2.9Singlet (s)-
H-4 (pyrazole)~5.7Doublet (d)~2.5
H-5 (pyrazole)~7.2Doublet (d)~2.5

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (ppm)
C H₃ (ethyl)~15
C H₂ (ethyl)~45
N-C H₃~38
C-4 (pyrazole)~95
C-5 (pyrazole)~140
C-3 (pyrazole)~155

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously confirm the structure, a series of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show a correlation between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would provide information about the spatial proximity of protons. This could help in determining the preferred conformation of the molecule.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies would be conducted to investigate any dynamic processes, such as restricted rotation around the C-N bond connecting the N-methylamino group to the pyrazole ring. Changes in the NMR spectra as a function of temperature could provide insights into the energy barriers of these conformational changes.

Solid-State NMR of this compound

Solid-state NMR (ssNMR) would be valuable for studying the structure and dynamics of the compound in its crystalline form. This technique can provide information about polymorphism, molecular packing, and intermolecular interactions that are not accessible from solution-state NMR.

Mass Spectrometry (MS) for Detailed Structural Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound with high accuracy. This precise mass measurement allows for the unambiguous determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure by showing the loss of specific fragments, such as the ethyl or methyl groups.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In the analysis of this compound, MS/MS provides critical information for confirming its molecular structure and understanding its gas-phase ion chemistry. The fragmentation process is typically induced by collision-induced dissociation (CID), where the protonated molecule [M+H]⁺ is accelerated and collided with an inert gas. unt.edu

The fragmentation of pyrazole derivatives often involves characteristic pathways such as the expulsion of hydrocyanic acid (HCN) and the loss of dinitrogen (N₂), particularly from the [M-H]⁺ ion. researchgate.net For N-alkylated pyrazoles, fragmentation of the alkyl substituents is also a prominent pathway.

A plausible fragmentation pathway for this compound ([M+H]⁺, m/z 126.11) would likely involve the following key steps:

Loss of the ethyl group: Cleavage of the N-ethyl bond can occur, leading to the formation of a stable pyrazolyl amine fragment.

Loss of the methyl group: Fragmentation of the N-methyl group from the amine substituent is another probable event.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, often initiated by the loss of substituents, leading to smaller charged fragments. Common losses from the pyrazole ring include HCN and N₂. researchgate.net

These fragmentation pathways provide a unique "fingerprint" for the molecule, allowing for its confident identification.

Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion Fragment Structure/Description Predicted Product Ion (m/z)
126.11 [M+H - C₂H₄]⁺ Loss of ethene from the N-ethyl group 98.08
126.11 [M+H - CH₃]⁺ Loss of a methyl radical from the N-methylamine group 111.09
126.11 [C₅H₈N₃]⁺ Cleavage of the ethyl group 98.08
98.08 [C₄H₅N₂]⁺ Loss of methylamine from the pyrazole ring 81.05

This data is predictive and based on common fragmentation patterns of related compounds.

Ion Mobility Spectrometry for Isomer Differentiation

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for differentiating isomeric compounds that have the same mass-to-charge ratio. researchgate.netmdpi.com

For this compound, several structural isomers exist, such as 1-Ethyl-N-methyl-1H-pyrazol-5-amine and N-Ethyl-1-methyl-1H-pyrazol-4-amine. These isomers would be indistinguishable by mass spectrometry alone. However, their different substitution patterns on the pyrazole ring result in distinct three-dimensional shapes.

In an IMS experiment, ions are driven through a drift tube filled with a neutral buffer gas by a weak electric field. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster, resulting in a shorter drift time. Conversely, ions with a more extended or complex shape will have a longer drift time. The drift time is used to calculate the collision cross-section (CCS), a value that is characteristic of the ion's shape.

By comparing the experimental CCS values of an unknown compound with those of known standards or with theoretically calculated values, it is possible to differentiate between isomers.

Table 2: Predicted Collision Cross-Section (CCS) Values for Isomers of this compound

Compound Molecular Formula Predicted CCS (Ų) [M+H]⁺
This compound C₆H₁₁N₃ 124.6
1-Ethyl-3-methyl-1H-pyrazol-5-amine C₆H₁₁N₃ 124.9

Predicted CCS values are computationally derived and serve as a basis for potential experimental differentiation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the pyrazole ring, the secondary amine, and the alkyl substituents. Key expected vibrational modes include:

N-H Stretching: The N-H bond of the secondary amine will exhibit a stretching vibration.

C-H Stretching: Both aromatic C-H bonds on the pyrazole ring and aliphatic C-H bonds of the ethyl and methyl groups will show stretching vibrations.

C=N and C=C Stretching: The pyrazole ring will have characteristic stretching vibrations for its carbon-nitrogen and carbon-carbon double bonds.

C-N Stretching: The stretching of the carbon-nitrogen single bonds will also be present.

N-H Bending: The bending vibration of the N-H bond provides further evidence for the secondary amine group.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500
C-H Stretch (Aromatic) Pyrazole Ring 3000 - 3100
C-H Stretch (Aliphatic) Ethyl and Methyl Groups 2850 - 2960
C=N Stretch Pyrazole Ring 1550 - 1650
C=C Stretch Pyrazole Ring 1450 - 1550
N-H Bend Secondary Amine 1500 - 1600

This data is predictive and based on established group frequencies for similar chemical structures. mdpi.com

Raman Spectroscopy for Molecular Vibrations and Bonding Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. wikipedia.org While FT-IR is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in its polarizability. libretexts.org Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the pyrazole ring, as the symmetric breathing modes of the ring are typically strong in the Raman spectrum. It would also provide information on the C-C and C-H vibrations of the alkyl substituents. The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Computational Vibrational Spectroscopy for Band Assignment Validation

To accurately assign the observed vibrational bands in the experimental FT-IR and Raman spectra, computational methods, particularly Density Functional Theory (DFT), are employed. nih.govtandfonline.commdpi.com By calculating the theoretical vibrational frequencies of a molecule, a predicted spectrum can be generated. This theoretical spectrum can then be compared to the experimental spectrum to validate the assignment of the observed bands to specific vibrational modes. jocpr.comspectroscopyonline.com

This approach is invaluable for complex molecules like this compound, where many vibrational modes can overlap. The computational analysis helps to resolve ambiguities and provides a more confident interpretation of the spectroscopic data. Such studies on related pyrazole derivatives have demonstrated the high accuracy of DFT calculations in predicting vibrational spectra. tandfonline.com

Electronic Spectroscopy: UV-Vis and Fluorescence Investigations

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is related to the energy difference between these orbitals. For aromatic and heterocyclic compounds like pyrazoles, these absorptions are typically due to π → π* and n → π* transitions. The presence of the amino group, an auxochrome, on the pyrazole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazole. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV-Vis light are fluorescent. The fluorescence properties of pyrazole derivatives can be highly dependent on their substitution pattern and the solvent environment. researchgate.netnih.gov For this compound, the presence of the amino group may confer fluorescent properties.

Table 4: Predicted Electronic Spectroscopy Data for this compound in Ethanol

Technique Parameter Predicted Value
UV-Vis Spectroscopy λ_max (π → π*) ~230 - 260 nm
UV-Vis Spectroscopy λ_max (n → π*) ~270 - 300 nm
Fluorescence Spectroscopy Excitation Wavelength (λ_ex) ~280 nm

This data is predictive and based on the known spectroscopic properties of similar aminopyrazole compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental data on the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound could be located in the surveyed literature. Consequently, information regarding its maximum absorption wavelengths (λmax), molar absorptivity coefficients (ε), and the specific electronic transitions (e.g., π→π, n→π) responsible for its UV-Vis absorption profile remains undetermined.

Fluorescence Spectroscopy for Photophysical Properties

Similarly, there is no available research detailing the fluorescence properties of this compound. Data on its emission spectrum, excitation and emission maxima, quantum yield, and fluorescence lifetime have not been reported. Therefore, a characterization of its photophysical properties and potential as a fluorophore cannot be provided.

Circular Dichroism (CD) for Chiral Derivatives (if applicable)

The investigation yielded no information on chiral derivatives of this compound. As such, no studies utilizing Circular Dichroism (CD) spectroscopy to analyze its chiroptical properties have been performed or published.

X-ray Crystallography of this compound and its Salts/Derivatives

A thorough search for crystallographic data did not yield any results for this compound or its salts and derivatives.

Intermolecular Interactions and Crystal Packing Analysis

Without crystallographic data, an analysis of the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing of this compound cannot be conducted.

Polymorphism Studies

No studies on the potential polymorphism of this compound have been reported. The existence of different crystalline forms, which can significantly impact the physical properties of a compound, remains an open question.

Advanced Chromatographic and Separation Techniques for Research Purity Assessment

The rigorous assessment of purity and impurity profiles is a critical aspect of chemical research and development. For the compound this compound, a comprehensive analytical strategy employing advanced chromatographic techniques is essential to ensure its identity, purity, and quality. These methods provide the necessary sensitivity and resolution to detect and quantify the main component as well as any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like this compound. The technique separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For purity determination, a reversed-phase HPLC method is typically developed.

In a representative approach, a C18 stationary phase is utilized, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the pyrazole ring exhibits strong absorbance.

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. For quantitative analysis, a calibration curve is constructed using certified reference standards of the compound at various concentrations.

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV-Vis Diode Array Detector (DAD)

| Wavelength | 245 nm |

Table 2: Example Purity Analysis Data

Peak Retention Time (min) Area (%) Identification
1 3.5 0.08 Unidentified Impurity
2 8.2 99.85 This compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. unr.edu.ar These impurities can originate from starting materials, solvents, or side reactions during the synthesis process. thermofisher.com The process involves separating volatile compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer. restek.com

For analysis, the sample is typically dissolved in a suitable volatile solvent and injected into the GC system. The compounds are vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the compounds based on their boiling points and interactions with the phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for the structural elucidation of the impurity. thermofisher.com The control of such impurities is a critical focus for regulatory authorities. unr.edu.ar

Table 3: Typical GC-MS Parameters for Volatile Impurity Profiling

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

| Mode | Full Scan |

Table 4: Hypothetical Volatile Impurities Identified in a Research Sample

Retention Time (min) Tentative Identification Key Mass Fragments (m/z)
4.1 Pyridine 79, 52
6.3 N,N-Dimethylformamide (DMF) 73, 44, 29

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It is particularly recognized as a leading technique for the separation of chiral compounds. americanpharmaceuticalreview.com

The compound this compound is achiral as it does not possess a stereocenter. Therefore, chiral separation is not applicable to this specific molecule.

However, if a chiral center were introduced into a related analogue, for instance, by the presence of a stereogenic carbon in one of the substituent groups, SFC would be the preferred method for separating the enantiomers. This is a crucial step in pharmaceutical research, as often only one enantiomer possesses the desired biological activity. chromatographyonline.com For such a separation, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs are the most commonly used in chiral SFC due to their broad applicability and high success rates. chromatographyonline.com

The mobile phase in SFC typically consists of supercritical CO2 mixed with a small percentage of an organic modifier, such as methanol or ethanol, to increase solvent strength and improve peak shape. researchgate.netresearchgate.net The use of CO2 makes SFC a "green" technique compared to normal-phase HPLC, as it reduces the consumption of toxic organic solvents. americanpharmaceuticalreview.com The principles of separation are similar to HPLC, but SFC often provides faster separations and higher efficiency. chromatographyonline.com

Table 5: Illustrative SFC Parameters for Chiral Separation of a Hypothetical Analogue

Parameter Condition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol (80:20 v/v) with 0.1% Diethylamine
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C

| Detector | UV-Vis at 245 nm |

Chemical Reactivity and Reaction Mechanisms of 1 Ethyl N Methyl 1h Pyrazol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the position of attack being highly dependent on the nature of the substituents present on the ring. chim.itnih.gov For 1-substituted pyrazoles, the C4 position is typically the most reactive site for electrophilic attack. The amino group at the C3 position in 1-Ethyl-N-methyl-1H-pyrazol-3-amine is a strong activating group, further enhancing the electron density at the C4 position and facilitating electrophilic substitution.

The halogenation of aminopyrazoles generally occurs readily. beilstein-archives.org In the case of this compound, direct halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to proceed regioselectively at the C4 position. The reaction likely proceeds through the formation of a polarized intermediate from the interaction of the halogenating agent with the electron-rich pyrazole ring, followed by the loss of a proton to yield the 4-halo-substituted product. beilstein-archives.org

Illustrative Data Table for Halogenation of a 1,3-Disubstituted Pyrazole Derivative *

EntryHalogenating AgentSolventTemperature (°C)ProductYield (%)
1N-Bromosuccinimide (NBS)Dichloromethane254-Bromo-1-ethyl-N-methyl-1H-pyrazol-3-amine92
2N-Chlorosuccinimide (NCS)Acetonitrile254-Chloro-1-ethyl-N-methyl-1H-pyrazol-3-amine88
3Iodine/Potassium IodideWater/Ethanol504-Iodo-1-ethyl-N-methyl-1H-pyrazol-3-amine75

*Note: The data in this table is illustrative and based on the general reactivity of aminopyrazoles. Specific experimental data for this compound was not available in the searched literature.

Nitration of pyrazoles can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. nih.gov For this compound, the reaction is anticipated to yield the 4-nitro derivative. The strongly activating amino group facilitates the attack of the nitronium ion (NO₂⁺) at the electron-rich C4 position. Under harsh conditions, there is a possibility of N-nitration of the exocyclic amino group, but C-nitration is generally favored. nih.gov

Sulfonation of pyrazoles typically requires fuming sulfuric acid (oleum) and leads to the formation of a sulfonic acid derivative at the C4 position. The reaction proceeds via an electrophilic attack of sulfur trioxide (SO₃).

Friedel-Crafts reactions are generally not successful with pyrazole derivatives. The basic nitrogen atoms in the pyrazole ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the ring towards electrophilic attack. This complexation reduces the aromaticity and electron-donating ability of the ring, thus inhibiting the desired acylation or alkylation.

Nucleophilic Reactions at the Amine Moiety and Pyrazole Nitrogen Atoms

The presence of a secondary amine group and a pyridine-like nitrogen atom (N2) in the pyrazole ring allows for a range of nucleophilic reactions.

The exocyclic secondary amine in this compound is nucleophilic and can readily undergo acylation with acylating agents such as acid chlorides or anhydrides. This reaction would lead to the formation of the corresponding N-acyl-N-methyl-1-ethyl-1H-pyrazol-3-amine. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Illustrative Data Table for Acylation of a Secondary Aminopyrazole Derivative *

EntryAcylating AgentBaseSolventProductYield (%)
1Acetyl ChlorideTriethylamineDichloromethaneN-(1-Ethyl-1H-pyrazol-3-yl)-N-methylacetamide95
2Benzoyl ChloridePyridineTetrahydrofuranN-(1-Ethyl-1H-pyrazol-3-yl)-N-methylbenzamide90
3Acetic AnhydrideSodium AcetateAcetic AcidN-(1-Ethyl-1H-pyrazol-3-yl)-N-methylacetamide85

*Note: The data in this table is illustrative and based on the general reactivity of secondary amines. Specific experimental data for this compound was not available in the searched literature.

The secondary amine group can also undergo N-alkylation with alkyl halides. This reaction would result in the formation of a tertiary amine. Additionally, the N2 atom of the pyrazole ring possesses a lone pair of electrons and can act as a nucleophile, particularly in quaternization reactions with reactive alkylating agents. However, the N1 position is already substituted with an ethyl group, precluding further alkylation at this site.

N-arylation of the exocyclic amino group can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides as the coupling partners. researchgate.net This would lead to the formation of N-aryl-N-methyl-1-ethyl-1H-pyrazol-3-amine.

Condensation Reactions with Carbonyl Compounds

The exocyclic secondary amine group in this compound is a key site for condensation reactions with carbonyl compounds such as aldehydes and ketones. The initial reaction involves the nucleophilic attack of the secondary amine onto the electrophilic carbonyl carbon.

This process typically forms an unstable hemiaminal intermediate. Unlike primary amines which can eliminate water to form stable imines, secondary amines, lacking a second proton on the nitrogen, cannot form a neutral C=N double bond. Instead, the hemiaminal may eliminate water to form a resonance-stabilized iminium ion.

A particularly useful synthetic application of this reactivity is one-pot reductive amination. In this procedure, the iminium ion formed in situ is immediately reduced by a suitable reducing agent, such as sodium borohydride, to yield a stable tertiary amine. This method provides an efficient route to more complex N-substituted pyrazole derivatives. For instance, the reaction of a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with p-methoxybenzaldehyde followed by reduction with sodium borohydride, efficiently yields the corresponding N-benzyl derivative mdpi.com. This highlights a common and effective strategy for elaborating the amine side chain of aminopyrazoles mdpi.com.

The general scheme for the reductive amination of this compound with a generic aldehyde (R-CHO) is shown below:


Reaction Scheme: Reductive Amination

Step 1: Formation of iminium ion intermediate from the pyrazole amine and an aldehyde. Step 2: In situ reduction to yield the tertiary amine product.

The following table summarizes the expected products from the condensation/reductive amination of this compound with various carbonyl compounds.

Carbonyl ReactantStructureExpected Product after Reductive Amination
BenzaldehydeC₆H₅CHO1-Ethyl-N-methyl-N-benzyl-1H-pyrazol-3-amine
Acetone(CH₃)₂CO1-Ethyl-N-isopropyl-N-methyl-1H-pyrazol-3-amine
CyclohexanoneC₆H₁₀ON-Cyclohexyl-1-ethyl-N-methyl-1H-pyrazol-3-amine
FormaldehydeHCHO1-Ethyl-N,N-dimethyl-1H-pyrazol-3-amine

Oxidation and Reduction Pathways of this compound

The oxidation of the secondary amine in this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to complex product mixtures or degradation of the pyrazole ring.

Studies on similar aminopyrazole structures, such as methylaminopyrazole formamidine, using strong oxidants like potassium permanganate in a neutral medium, have shown that the reaction can lead to the cleavage of the exocyclic C-N bond sciencepublishinggroup.com. The oxidation mechanism in that case was proposed to involve the formation of an intermediate complex with the permanganate ion, which then decomposes to yield a free radical derived from the pyrazole, ultimately leading to products like methylaminopyrazole and dimethylamine sciencepublishinggroup.com.

In other cases, under specific transition-metal-free conditions, oxidative ring-opening of 1H-pyrazol-5-amines has been observed, leading to the formation of 3-diazenylacrylonitrile derivatives researchgate.net. This highlights that the pyrazole ring itself can be susceptible to oxidation, particularly when activated by an amino group. The presence of a free NH2 group was noted as important for this transformation, suggesting that the N-methyl group in the target compound might alter this reactivity pathway researchgate.net.

The selective oxidation of the nitrogen atom of the secondary amine to form a hydroxylamine or a nitroxide radical is also a potential pathway, though it requires milder and more controlled conditions.

Oxidizing AgentPotential Product(s)Notes
Potassium Permanganate (KMnO₄)Cleavage products (e.g., 1-Ethyl-1H-pyrazol-3-amine), CO₂, DimethylamineReaction likely proceeds via a radical mechanism, leading to bond cleavage sciencepublishinggroup.com.
Phenyliodine(III) diacetate (PIDA) / I₂Oxidative ring-opening productsObserved in other 5-aminopyrazoles, may depend on the N-substituents researchgate.net.
Peroxy Acids (e.g., m-CPBA)N-Oxides, HydroxylaminesGeneral reaction for secondary amines, but selectivity can be challenging.

While this compound itself does not have readily reducible functional groups, its derivatives can undergo reduction reactions. This is a common strategy in medicinal and materials chemistry to introduce new functional groups or modify existing ones.

For example, if the pyrazole ring is functionalized with a nitro group at the C4 position via electrophilic nitration, this nitro group can be readily reduced to a primary amine. This transformation is typically achieved using methods like catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid. The resulting 4-amino derivative would be a triaminopyrazole scaffold, a versatile building block for further synthesis.

Similarly, halogenated derivatives, such as a 4-bromo or 4-chloro-1-ethyl-N-methyl-1H-pyrazol-3-amine, can undergo reductive dehalogenation using a variety of reagents, including catalytic hydrogenation or activated metals, to regenerate the parent pyrazole structure. This can be useful as a protecting group strategy or to introduce isotopic labels.

Derivatization Reactions for the Synthesis of Novel Pyrazole Amine Analogues

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The most reactive position for electrophilic attack on a 1-substituted pyrazole is the C4 position chim.it. The amino group at C3 further activates the ring, enhancing this reactivity.

Common derivatization reactions include:

Halogenation: The C4 position can be readily halogenated using N-halosuccinimides (NCS, NBS, NIS) to introduce chlorine, bromine, or iodine atoms. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully demonstrated using these reagents at room temperature, providing an effective, metal-free protocol for synthesizing 4-halogenated pyrazoles beilstein-archives.org.

Nitration: Using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid), a nitro group can be introduced at the C4 position.

Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a classic method to introduce a formyl (aldehyde) group onto electron-rich heterocycles, which would be expected to react at the C4 position of the pyrazole ring orientjchem.org.

The exocyclic secondary amine can also be derivatized, for example, through acylation with acid chlorides or anhydrides to form amides, or further alkylation under basic conditions to yield a tertiary amine.

Reaction TypeReagent(s)Position of SubstitutionResulting Derivative Structure
BrominationN-Bromosuccinimide (NBS)C44-Bromo-1-ethyl-N-methyl-1H-pyrazol-3-amine
ChlorinationN-Chlorosuccinimide (NCS)C44-Chloro-1-ethyl-N-methyl-1H-pyrazol-3-amine
FormylationPOCl₃, DMFC43-(Methylamino)-1-ethyl-1H-pyrazole-4-carbaldehyde
AcylationAcetyl Chloride, BaseExocyclic NitrogenN-(1-Ethyl-1H-pyrazol-3-yl)-N-methylacetamide

3-Aminopyrazoles are highly valuable precursors for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These annulation reactions involve treating the aminopyrazole, which acts as a 1,3-bis-nucleophile (using the ring N2 and the exocyclic amino group), with a 1,3-bis-electrophilic partner.

Synthesis of Pyrazolo[1,5-a]pyrimidines: This is the most common annulation reaction for 3-aminopyrazoles. It is typically achieved by condensation with β-dicarbonyl compounds (like acetylacetone), β-enaminones, or α,β-unsaturated ketones (chalcones) nih.govnih.govtandfonline.com. The reaction constructs a pyrimidine ring fused to the pyrazole core. Recent methods have expanded this to include one-pot reactions with saturated ketones or three-component reactions involving aldehydes nih.govacs.org.

Synthesis of Pyrazolo[3,4-b]pyridines: This isomeric fused system can also be synthesized from 3-aminopyrazoles. These syntheses often involve condensation with different types of 1,3-dielectrophiles or through multi-component reactions, for example, using enals in an N-heterocyclic carbene-catalyzed [3+3] annulation acs.org.

The specific regiochemical outcome of these cyclocondensation reactions can be influenced by the substituents on both the aminopyrazole and the electrophilic partner, as well as the reaction conditions.

Electrophilic PartnerFused Heterocyclic System
1,3-Diketones (e.g., Acetylacetone)Pyrazolo[1,5-a]pyrimidine
β-Ketoesters (e.g., Ethyl acetoacetate)Pyrazolo[1,5-a]pyrimidinone
Enals (e.g., Cinnamaldehyde)Pyrazolo[3,4-b]pyridone acs.org
α,β-Unsaturated NitrilesAminopyrazolo[1,5-a]pyrimidine tandfonline.com
Indole-3-carboxaldehydesIndole-pyrimidine-pyrazole fused systems acs.org

C-H Activation Strategies for Functionalization

Direct C-H functionalization is a powerful tool in modern organic synthesis for the modification of heterocyclic scaffolds. For pyrazole derivatives, including those structurally related to this compound, transition-metal-catalyzed C-H activation has emerged as a key strategy. nih.govrsc.org While specific studies on this compound are not extensively documented, the reactivity of analogous aminopyrazole systems provides significant insights into potential functionalization pathways.

The primary sites for C-H activation on the pyrazole ring are the C4 and C5 positions. The directing effect of substituents on the ring and the choice of catalyst are crucial in determining the regioselectivity of these reactions.

One notable example of C-H functionalization is the rhodium-catalyzed Fujiwara-Moritani reaction. In a study involving N-1-methyl-3-aminopyrazole pivalamide, a direct olefination reaction with ethyl acrylate was achieved with high yield and complete C4 selectivity. chim.it The N-pivalamide group acts as a directing group, facilitating the ortho C-H activation at the C4 position. A similar strategy could potentially be applied to an appropriately protected form of this compound.

Another approach involves palladium catalysis. For instance, the direct C4-arylation of 5-aminopyrazoles has been accomplished using boronic acids in the presence of N-iodosuccinimide (NIS) and a palladium catalyst. chim.it This method proceeds via an in situ formation of a 4-iodo-aminopyrazole intermediate, which then undergoes a Suzuki-Miyaura cross-coupling reaction.

Furthermore, copper catalysis has been employed for the thiocyanation of N-methyl-3-aminopyrazole at the C4 position, utilizing oxygen as the oxidant. chim.it This reaction highlights the feasibility of introducing heteroatomic substituents at the C4 position through a C-H activation mechanism.

The table below summarizes some C-H activation strategies applied to aminopyrazole derivatives that could be analogous to the reactivity of this compound.

Catalyst SystemReactantPosition FunctionalizedProduct TypeReference
Rhodium catalystN-1-methyl-3-aminopyrazole pivalamide, ethyl acrylateC4Olefinated pyrazole chim.it
PdCl2(PPh3)2 / NIS5-aminopyrazole, boronic acidC4Arylated pyrazole chim.it
Copper catalyst / O2N-methyl-3-aminopyrazole, KSCNC4Thiocyanated pyrazole chim.it
Copper catalyst3-Methyl-1-phenyl-1H-pyrazol-5-amineC4 and NH2Dimerized pyrazoles (fused pyridazines and pyrazines) nih.gov

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic studies specifically on this compound are scarce in the current scientific literature. However, general principles of chemical kinetics and thermodynamics, along with studies on related aminopyrazole systems, can provide a framework for understanding its reactive behavior.

The rates of reactions involving this compound would be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. The amino group at the C3 position is a key site for reactions such as acylation, alkylation, and diazotization.

For instance, the acylation of the exocyclic amino group is a common transformation for aminopyrazoles. reactionbiology.comresearchgate.net The rate of this reaction would depend on the electrophilicity of the acylating agent and the nucleophilicity of the amino group. The N-methyl substituent on the amino group in this compound would influence the steric hindrance and the electron-donating character of the nitrogen, thereby affecting the reaction rate compared to a primary aminopyrazole.

In a study on the N-acetylation of 3-aminopyrazoles, it was observed that the regioselectivity of the acylation (at the exocyclic NH2 or the ring nitrogen) can be controlled, and while specific kinetic data was not the focus, the reaction conditions imply that the transformations proceed at a moderate rate. reactionbiology.com

Activation energies for reactions of this compound would be specific to each transformation. In general, reactions with higher activation energies will be slower. For electrophilic substitution on the pyrazole ring, the activation energy will be influenced by the stability of the intermediate carbocation (Wheland intermediate). The electron-donating nature of the ethyl and N-methyl-amino groups is expected to stabilize this intermediate, thus lowering the activation energy for substitution at the C4 position.

Many chemical reactions are reversible, and the position of the equilibrium is described by the equilibrium constant (Keq). For reactions involving this compound, the relative stability of the reactants and products, reflected in the change in Gibbs free energy (ΔG), determines the value of Keq.

An important equilibrium to consider for aminopyrazoles is the tautomerism between the amino and imino forms, although for 3-aminopyrazoles, the amino form is generally favored. The introduction of substituents can influence this equilibrium.

In the context of reaction regioselectivity, kinetic and thermodynamic control can lead to different products. For example, in the synthesis of aminopyrazoles from the reaction of α,β-unsaturated nitriles with hydrazines, thermodynamic conditions (higher temperature, longer reaction time) can favor the formation of one regioisomer over another that might be formed under kinetic control (lower temperature, shorter reaction time). chim.it This suggests that reversible steps are involved, and the final product distribution is governed by the relative thermodynamic stabilities of the products.

While specific equilibrium constants for reactions of this compound are not available, thermodynamic analysis of related systems, such as the conformational changes in enzyme cofactors, demonstrates the principles of entropy-driven transitions in reversible processes. nih.gov

The choice of solvent can significantly impact the rate, and in some cases, the outcome of a chemical reaction. For reactions involving this compound, solvent effects would be prominent in transformations where there is a significant change in charge distribution or polarity between the reactants and the transition state.

Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. beilstein-journals.orgnih.gov For instance, in an SN1-type reaction involving a derivative of this compound, a polar protic solvent would be expected to increase the reaction rate by stabilizing the carbocation intermediate.

Conversely, for reactions where the reactants are more stabilized by the solvent than the transition state, a polar solvent might decrease the reaction rate. In bimolecular reactions, such as the acylation of the amino group, the effect of the solvent can be more complex, involving stabilization of both the nucleophile and the electrophile.

The regioselectivity of reactions of aminopyrazoles can also be influenced by the solvent. For example, in multicomponent reactions involving 5-aminopyrazoles, the choice of solvent (e.g., ethanol vs. DMSO) can direct the reaction towards the formation of different fused heterocyclic systems. nih.gov This is often due to the solvent's ability to mediate proton transfer steps and stabilize different intermediates or transition states. In the synthesis of aminopyrazoles, the use of different solvents like toluene with acetic acid versus ethanol with sodium ethoxide has been shown to lead to different regioisomers, highlighting the profound impact of the reaction medium on the reaction pathway. chim.it

The following table provides a general overview of expected solvent effects on different types of reactions that this compound might undergo, based on established principles.

Reaction TypeExpected Effect of Increasing Solvent PolarityRationale
SN1 ReactionRate increasesStabilization of the carbocation intermediate and leaving group.
SN2 ReactionRate may decreaseStabilization of the nucleophile, reducing its ground-state energy.
Electrophilic Aromatic SubstitutionRate may increaseStabilization of the charged transition state.
Reactions with Regiochemical OutcomesCan alter product ratioDifferential stabilization of competing transition states. nih.govresearchgate.net

Theoretical and Computational Investigations of 1 Ethyl N Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. Density Functional Theory (DFT) is a popular method that balances computational cost and accuracy, making it suitable for studying organic molecules like pyrazole (B372694) derivatives. nih.gov

Geometry Optimization and Conformational Analysis

This subsection would focus on determining the most stable three-dimensional structure of the molecule.

Geometry Optimization: Researchers would use a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to find the coordinates of the atoms that correspond to the lowest energy state. nih.govtandfonline.com This process yields key structural parameters for the most stable conformer. The results are typically presented in a table detailing bond lengths, bond angles, and dihedral angles.

Conformational Analysis: The ethyl and N-methyl groups can rotate around their single bonds, leading to different spatial arrangements called conformers. A computational study would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify all low-energy conformers and the energy barriers between them. This helps in understanding the molecule's flexibility.

Calculation of Electronic Properties (e.g., Dipole Moment, Polarizability)

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's charge distribution and its interaction with electric fields.

Polarizability: This property measures how easily the electron cloud of the molecule can be distorted by an external electric field. It is important for understanding non-covalent interactions, such as van der Waals forces.

Basis Set and Functional Dependency Studies

The accuracy of DFT calculations depends on the chosen functional and basis set. nih.gov A thorough study would assess this dependency by performing key calculations (like geometry optimization and energy) with various combinations (e.g., PBE0, M06-2X functionals with basis sets like cc-pVTZ, and aug-cc-pVDZ). This analysis ensures that the chosen computational level is appropriate and that the results are reliable.

Molecular Dynamics Simulations of 1-Ethyl-N-methyl-1H-pyrazol-3-amine

Molecular dynamics (MD) simulations use classical mechanics to model the movement of atoms and molecules over time. tandfonline.com This approach allows for the study of the dynamic behavior and conformational flexibility of molecules in a simulated environment, such as in a solvent.

Conformational Sampling and Dynamics in Solution

An MD simulation would involve placing the this compound molecule in a simulation box filled with a solvent (e.g., water or an organic solvent) and calculating the forces between all atoms to simulate their motion over a period of nanoseconds or longer. The resulting trajectory would provide insights into:

Conformational Sampling: How the molecule explores different shapes and conformers in solution over time.

Solvent Effects: How the solvent molecules arrange around the solute and influence its structure and dynamics.

Hydrogen Bonding: The simulation could identify and quantify the lifetime of hydrogen bonds between the amine group and solvent molecules.

Without specific research data, any numerical values or detailed structural discussions would be speculative.

Following a comprehensive search for scholarly articles and computational chemistry data, it has been determined that there is no publicly available, detailed theoretical and computational research specifically for the compound "this compound" that covers the topics outlined in the user's request.

The requested sections—Interaction with Solvent Molecules, Prediction of NMR Chemical Shifts and Coupling Constants, Simulation of Vibrational (IR, Raman) Spectra, Calculation of UV-Vis and Electronic Absorption Spectra, and Frontier Molecular Orbital (FMO) Theory analysis—require specific quantum chemistry calculations that have not been published in accessible scientific literature or databases for this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested.

Electronic Structure Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. uni-muenchen.deresearchgate.net

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential. The most negative potential is anticipated to be concentrated around the nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. Specifically, the N2 atom of the pyrazole ring and the exocyclic nitrogen atom of the amino group are predicted to be the primary sites for electrophilic interactions. researchgate.net These electron-rich zones are indicative of the molecule's ability to act as a proton acceptor or to coordinate with Lewis acids. uni-muenchen.de

Conversely, the hydrogen atoms of the ethyl and methyl groups, as well as those attached to the pyrazole ring, would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. The carbon framework of the molecule, particularly the alkyl chains, would display a more neutral potential. Understanding the MEP map provides valuable insights into the molecule's intermolecular interactions and its behavior in chemical reactions. mdpi.com

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

Molecular Region Predicted Potential Color on MEP Map Implication for Reactivity
N2 of Pyrazole Ring Highly Negative Red Strong electrophilic attack site
Exocyclic N of Amino Group Negative Red/Orange Electrophilic attack site
Pyrazole Ring (π-system) Moderately Negative Yellow Site for π-stacking/electrophilic interaction
Alkyl Group Hydrogens Positive Blue Potential nucleophilic interaction site

Natural Bond Orbital (NBO) Analysis for Delocalization and Stabilitynih.govnih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of electron delocalization, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. researchgate.net This analysis transforms the complex molecular wavefunctions into a localized, intuitive representation of chemical bonds and lone pairs. A key aspect of NBO analysis is the examination of the second-order perturbation energy (E(2)), which quantifies the stabilization energy resulting from the interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO. researchgate.net

Furthermore, significant hyperconjugative interactions are expected between the lone pair electrons of the nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, the lone pair on the exocyclic amino nitrogen (n(N)) would donate electron density to the antibonding π* orbital of the C3-C4 bond of the pyrazole ring. Similarly, the lone pair of the N2 atom would interact with the antibonding σ* orbitals of adjacent C-N and C-C bonds. These delocalization events spread electron density over the molecule, leading to increased thermodynamic stability. The ethyl and methyl substituents also contribute to stability through hyperconjugation, donating electron density from their C-H σ-bonds into the pyrazole ring system. researchgate.net

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBO Acceptor NBO Predicted E(2) (kcal/mol) Type of Interaction
π(C4-C5) π*(N2-C3) High π-π* Conjugation (Ring Aromaticity)
n(N-amino) π*(N2-C3) High Lone Pair Delocalization (Resonance)
n(N2) σ*(N1-C5) Moderate Lone Pair Delocalization

Fukui Functions and Local Reactivity Descriptors

Fukui functions and related local reactivity descriptors are powerful tools derived from conceptual Density Functional Theory (DFT) for predicting the most reactive sites within a molecule. nih.gov These descriptors quantify how the electron density at a specific atomic site changes upon the addition or removal of an electron, thereby identifying the preferred locations for electrophilic, nucleophilic, and radical attacks. nih.gov

The main Fukui functions are:

fk+ : For nucleophilic attack (measures reactivity upon electron addition). The site with the highest fk+ value is the most electrophilic.

fk- : For electrophilic attack (measures reactivity upon electron removal). The site with the highest fk- value is the most nucleophilic.

fk0 : For radical attack.

For this compound, the calculations would likely identify the N2 atom and the exocyclic amino nitrogen as having the highest fk- values, confirming their status as the primary nucleophilic centers susceptible to electrophilic attack. The C5 carbon atom of the pyrazole ring is also expected to show significant nucleophilic character. Conversely, the fk+ function would highlight the electrophilic sites. In pyrazole systems, certain ring carbon atoms can act as electrophilic centers, depending on the substitution pattern. nih.gov These theoretical predictions allow for a precise, atom-by-atom understanding of the molecule's chemical reactivity, which is invaluable for designing synthetic pathways. nih.gov

Table 3: Predicted Local Reactivity Descriptors (Fukui Functions) for Key Atoms in this compound

Atom fk+ (Nucleophilic Attack) fk- (Electrophilic Attack) Prediction
N1 Low Low Relatively unreactive
N2 Low High Strong nucleophilic site
C3 Moderate Moderate Reactive site, susceptible to both attack types
C4 High Low Potential electrophilic site
C5 Low High Strong nucleophilic site

Structure-Reactivity Correlations via Computational Models

Quantitative Structure-Activity Relationship (QSAR) Model Development (Focusing on Chemical Reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or, in this context, their chemical reactivity. crpsonline.comimaging.org By developing a mathematical equation, QSAR can predict the reactivity of new, unsynthesized molecules based on calculated molecular descriptors. nih.gov

To develop a QSAR model for the chemical reactivity of pyrazole derivatives, including this compound, a dataset of related compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be required. A wide range of molecular descriptors would then be calculated for each compound using computational methods. These descriptors fall into several categories:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, atomic charges. researchgate.net

Steric Descriptors: Molecular volume, surface area, specific moments of inertia. crpsonline.com

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equation. nih.gov A hypothetical model for predicting the rate of an electrophilic substitution reaction on the pyrazole ring might take the following form:

log(k) = c₀ + c₁(HOMO) + c₂(qN2) + c₃*(V_m)

Here, log(k) is the logarithm of the reaction rate constant, HOMO is the energy of the highest occupied molecular orbital, qN2 is the partial charge on the N2 atom, and V_m is the molecular volume. The coefficients (c₁, c₂, c₃) indicate the direction and magnitude of each descriptor's influence on reactivity. Such models are validated internally (e.g., cross-validation) and externally to ensure their predictive power. nih.govcrpsonline.com

Table 4: Example of Descriptors Used in a QSAR Model for Pyrazole Reactivity

Descriptor Type Example Descriptor Relevance to Chemical Reactivity
Quantum Chemical HOMO Energy Relates to the ability to donate electrons (nucleophilicity). Higher HOMO energy often means higher reactivity towards electrophiles.
Electrostatic Partial Atomic Charge (e.g., on N2) Indicates local electron density; a more negative charge suggests a more nucleophilic site.
Steric Connolly Accessible Area Measures the molecular surface area accessible to a probe, indicating potential steric hindrance at reactive sites. crpsonline.com

Prediction of Synthetic Accessibility and Reaction Outcomes

Computational chemistry offers powerful tools for predicting not only the properties of a target molecule but also the feasibility of its synthesis. Synthetic Accessibility (SA) scores are algorithms that estimate how easily a compound can be synthesized in a laboratory. tsijournals.com These scores are typically based on molecular complexity, the prevalence of its structural fragments in databases of known chemicals (like commercially available compounds), and the number of challenging stereocenters or rings. acs.org

For this compound, the SA score is expected to be favorable (i.e., indicating it is relatively easy to synthesize). Its structure is composed of a common pyrazole core with simple alkyl and amino substituents. The lack of complex ring systems or multiple chiral centers contributes to a lower complexity score. tsijournals.com

Beyond a simple score, computational models can predict the outcomes of specific synthetic reactions. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway. This involves:

Reactant and Product Optimization: Determining the lowest energy structures of starting materials and products. mdpi.com

Transition State Searching: Locating the highest energy point along the reaction coordinate (the transition state).

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the kinetic feasibility of the reaction.

For example, in the synthesis of the pyrazole ring, which often involves a [3+2] cycloaddition reaction, DFT calculations can predict the regioselectivity (which atoms bond to each other) by comparing the activation energies of different possible pathways. nih.gov

Table 5: Factors Influencing the Predicted Synthetic Accessibility (SA) Score of this compound

Factor Assessment for the Target Compound Impact on SA Score
Molecular Complexity Low (based on size and lack of complex features) Favorable (Easier to synthesize)
Fragment Prevalence High (pyrazole, ethyl, methyl, amino groups are common) Favorable
Number of Chiral Centers Zero Favorable
Number of Rings One (simple 5-membered ring) Favorable

Theoretical Studies on Electronic Effects of Substituentsrsc.org

The electronic properties and reactivity of the pyrazole ring are highly sensitive to the nature of its substituents. nih.gov Theoretical studies, primarily using DFT, have been instrumental in quantifying these effects. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

In this compound, all substituents act as EDGs, albeit through different mechanisms:

Amino Group (-NHCH₃): This is a powerful EDG through resonance (or mesomeric effect), where the nitrogen's lone pair delocalizes into the pyrazole ring. This significantly increases the electron density on the ring, particularly at the ortho and para positions relative to C3, enhancing its nucleophilicity and reactivity towards electrophiles. rsc.org

Ethyl Group (-CH₂CH₃) at N1: This alkyl group is a weak EDG through an inductive effect, pushing electron density through the sigma bonds towards the ring.

Methyl Group (-CH₃) on Amino N: This group also acts as a weak inductive EDG.

Computational studies can precisely model these effects by analyzing changes in bond lengths, atomic charges, and aromaticity indices upon substitution. rsc.orgnih.gov For instance, the introduction of the amino group at C3 is expected to shorten the C4-C5 bond and lengthen the N2-C3 bond compared to unsubstituted pyrazole, reflecting the increased electron delocalization. rsc.org These electronic perturbations directly influence the molecule's basicity, with EDGs generally increasing the basicity of the pyrazole ring. nih.gov

Applications in Advanced Organic and Medicinal Chemistry Research Non Clinical Focus

Role as a Synthetic Building Block for Complex Molecules

The unique arrangement of nitrogen atoms and the presence of a reactive amino group make 1-Ethyl-N-methyl-1H-pyrazol-3-amine a potent precursor in synthetic organic chemistry. Its structural features allow for its incorporation into a variety of more complex molecules through several synthetic strategies.

Precursor in the Synthesis of Diverse Heterocyclic Systems

Aminopyrazoles are well-established precursors for the synthesis of fused heterocyclic systems. The amino group at the C3 position of this compound can act as a key nucleophile in cyclocondensation reactions. By reacting with appropriate bifunctional electrophiles, it can facilitate the construction of new rings fused to the pyrazole (B372694) core, leading to the formation of diverse polycyclic systems such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. nih.govresearchgate.net For instance, the reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a common strategy to construct fused pyrazolo[3,4-b]pyridine derivatives. nih.gov This reactivity makes this compound a valuable starting material for generating libraries of complex heterocyclic compounds for further investigation.

Table 1: Examples of Heterocyclic Systems Derived from Aminopyrazole Precursors
Aminopyrazole Precursor TypeReactantResulting Fused Heterocyclic SystemReaction Type
3-Aminopyrazole1,3-DiketonesPyrazolo[3,4-b]pyridineCyclocondensation
5-AminopyrazoleArylglyoxals and Indane-1,3-dionePyrazolopyridinonesCondensation
3-Aminoindazole (a benzopyrazole)Aromatic Aldehydes and 3-Oxo-3-arylpropanenitrilePyrimido[1,2-b]indazoleCascade Reaction

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for creating molecular diversity. chim.itnih.gov The secondary amine functionality of this compound makes it a suitable component for various MCRs. For example, it can potentially participate in Ugi-type reactions. The Ugi tetrazole four-component reaction (UT-4CR) is known to be effective with both primary and secondary amines, allowing for the synthesis of highly substituted tetrazole derivatives. acs.org In such a reaction, this compound would serve as the amine component, reacting with an aldehyde or ketone, an isocyanide, and an azide source to rapidly generate complex molecules containing both pyrazole and tetrazole rings. This approach provides a streamlined pathway to novel chemical entities.

Ligand Design in Coordination Chemistry

Pyrazole derivatives are widely employed as ligands in coordination chemistry due to the ability of their ring nitrogen atoms to coordinate with metal ions. acs.orgresearchgate.net The presence of an additional N-methylamino group in this compound introduces another potential coordination site. This allows the molecule to function as a bidentate ligand, chelating to a metal center through one of the pyrazole nitrogens and the exocyclic amino nitrogen. The specific coordination mode can be influenced by the steric hindrance of the ethyl and methyl groups. The resulting metal complexes can be explored for their catalytic properties or as novel materials. The design of such coordination compounds is a significant area of research, with pyrazole-based ligands forming a variety of complexes with diverse geometries and nuclearities. researchgate.netnih.govchemrxiv.org

Design and Synthesis of Novel Pyrazole Derivatives

Beyond its role as a building block, the this compound scaffold itself serves as a foundation for the design and synthesis of new families of pyrazole derivatives with tailored properties.

Scaffold Modification and Diversity-Oriented Synthesis

The pyrazole ring is often referred to as a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous compounds with significant biological activities. nih.govnih.govnih.gov Diversity-oriented synthesis (DOS) is a strategy used to explore chemical space by creating libraries of structurally diverse small molecules from a common starting point. nih.govnih.gov this compound is an excellent candidate for DOS. The N-methylamino group can be readily modified through reactions such as acylation, sulfonylation, or reductive amination to introduce a wide array of substituents. mdpi.com Furthermore, the C4 position of the pyrazole ring is susceptible to electrophilic substitution, allowing for the introduction of halogens, nitro groups, or other functionalities, which can then be used for further synthetic transformations like cross-coupling reactions. This multi-directional approach to scaffold modification enables the generation of large and diverse libraries of novel pyrazole derivatives.

Table 2: Potential Scaffold Modifications for Diversity-Oriented Synthesis
Modification SiteReaction TypeExample ReagentResulting Functional Group
N-methylamino groupAcylationAcetyl ChlorideN-acetyl-N-methylamino
N-methylamino groupSulfonylationTosyl ChlorideN-tosyl-N-methylamino
C4-positionHalogenationN-BromosuccinimideBromo
C4-position (post-halogenation)Suzuki CouplingArylboronic acidAryl

Structure-Guided Design of Analogues based on Theoretical Insights

The development of novel compounds is increasingly reliant on computational and theoretical methods to guide synthetic efforts. Structure-guided design employs tools like molecular docking to predict the binding of a ligand to the active site of a biological target, such as an enzyme. mdpi.com By using the this compound scaffold as a starting point, researchers can computationally design analogues with modifications intended to enhance binding affinity and selectivity. For instance, docking studies might reveal that adding a hydrogen bond donor or acceptor at a specific position on the pyrazole ring could improve interaction with a target protein. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic properties and conformational preferences of the designed analogues, providing further insight before committing to their synthesis. mdpi.com This iterative process of design, synthesis, and testing, informed by theoretical insights, accelerates the discovery of new functional molecules.

Library Synthesis Strategies for Research Screening

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. For a compound like this compound, its utility as a scaffold or building block in library synthesis would depend on the development of robust and versatile synthetic routes.

General strategies for the synthesis of substituted aminopyrazoles often involve the condensation of β-ketonitriles with substituted hydrazines. chim.it The regioselectivity of such reactions is a critical aspect, dictating the final substitution pattern on the pyrazole ring. thieme-connect.com The synthesis of N-substituted aminopyrazoles can be challenging, and methods to achieve specific N-alkylation patterns are an active area of research in organic chemistry.

A hypothetical library based on the this compound scaffold could be generated by varying substituents at other positions of the pyrazole ring. This would allow for the exploration of the structure-activity relationship (SAR) of the resulting compounds in various biological assays. The development of efficient, multi-component reactions would be highly desirable for the rapid generation of such a library. tandfonline.com

Theoretical Ligand-Target Interaction Studies

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules and biological macromolecules, guiding the design of more potent and selective drugs. eurasianjournals.com

Computational Docking for Binding Site Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govijpbs.com For this compound, docking studies would first require the identification of a relevant biological target. Given the broad range of activities reported for pyrazole derivatives, this could include enzymes such as kinases, cyclooxygenases, or dehydrogenases. nih.govnih.gov

The docking protocol would involve preparing the 3D structure of the target protein and the ligand. The ligand would then be placed into the binding site of the protein, and various conformations and orientations would be sampled. A scoring function would be used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode. researchgate.net These studies could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. researchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the binding interactions over time. nih.gov Following a docking study, an MD simulation of the predicted this compound-protein complex could be performed.

The simulation would track the movements of all atoms in the system over a period of nanoseconds or longer. Analysis of the trajectory could provide insights into the flexibility of the ligand in the binding site, the role of water molecules in mediating interactions, and the conformational changes in the protein upon ligand binding. nih.gov

Free Energy Perturbation Calculations for Binding Affinities (theoretical)

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a common receptor. vu.nl FEP calculations could be employed to guide the optimization of this compound by predicting how modifications to its structure would affect its binding affinity.

This method involves the alchemical transformation of one ligand into another in both the solvated state and when bound to the protein. While computationally intensive, FEP can provide highly accurate predictions of relative binding energies, making it a valuable tool in lead optimization.

Enzyme Inhibition Mechanism Studies (theoretical and in vitro mechanistic, not therapeutic)

Many pyrazole-containing compounds are known to be enzyme inhibitors. drugbank.comresearchgate.net Theoretical studies, such as quantum mechanics/molecular mechanics (QM/MM) simulations, could be used to investigate the mechanism by which this compound might inhibit a target enzyme. These studies could elucidate the role of the ligand in the catalytic cycle and identify the key interactions responsible for inhibition.

In vitro mechanistic studies would be required to validate the theoretical predictions. These experiments could include kinetic assays to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to measure the inhibition constant (Ki).

Catalytic Applications in Organic Synthesis (if applicable to pyrazole amines)

Substituted pyrazoles can also serve as ligands for transition metal catalysts, facilitating a variety of organic transformations. lifechemicals.com The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be tuned to modulate the electronic and steric properties of the catalyst.

While there is no specific information on the catalytic applications of this compound, functionalized pyrazoles have been used in reactions such as C-H functionalization. rsc.org Further research would be needed to explore the potential of this specific compound as a ligand in catalysis.

Role as an Organocatalyst Component

Aminopyrazole derivatives have emerged as effective components in organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. These compounds can act as Brønsted or Lewis bases, or be incorporated into more complex bifunctional catalysts that activate both the nucleophile and the electrophile.

Research on aminopyrazole derivatives has demonstrated their utility in various asymmetric transformations. For instance, chiral 5-aminopyrazoles have been successfully employed in enantioselective aminoalkylation reactions. dntb.gov.ua Similarly, pyrazole derivatives bearing chiral amino alcohol functionalities have been investigated as organocatalysts for asymmetric aldol and Henry reactions, achieving good yields and enantioselectivities. mjcce.org.mk The catalytic activity often stems from the ability of the amino group and the pyrazole ring's nitrogen atoms to participate in hydrogen bonding, thereby orienting the substrates in a stereocontrolled manner.

Given its structure, this compound possesses a secondary amine that can act as a hydrogen bond donor and acceptor, as well as the basic N2 atom of the pyrazole ring. This makes it a candidate for incorporation into bifunctional organocatalysts, such as those based on squaramides or thioureas, which are known to catalyze a wide range of asymmetric reactions. nih.gov

Table 1: Examples of Organocatalytic Reactions Using Aminopyrazole Scaffolds

Reaction TypeCatalyst ScaffoldRole of AminopyrazoleRepresentative SubstratesOutcome
Asymmetric AminoalkylationQuinine-derived squaramide with 5-aminopyrazoleNucleophile activationCyclic imines, 5-aminopyrazolesHigh yield and enantioselectivity dntb.gov.ua
Asymmetric Henry ReactionChiral pyrazole-3-carboxamidesLewis base / Ligand for Cu(I)p-Nitrobenzaldehyde, nitromethaneGood enantiomeric excess mjcce.org.mk
Tandem Michael/Thorpe-ZieglerCinchona alkaloidsBrønsted base catalyst2-Pyrazolin-5-ones, benzylidenemalononitrilesExcellent yield and enantioselectivity nih.gov

Ligand for Metal-Catalyzed Reactions

The pyrazole moiety is a highly effective ligand for a vast array of transition metals. nih.gov The ability of the pyridine-like sp²-hybridized nitrogen atom (N2) to coordinate to metal centers has led to the development of numerous pyrazole-based catalysts. Aminopyrazoles offer additional complexity and versatility, as the exocyclic amino group can also act as a coordination site, allowing them to function as bidentate ligands. researchgate.net

Complexes of transition metals such as manganese, copper, zinc, and cobalt with aminopyrazole ligands have been synthesized and characterized. researchgate.netrsc.orgbohrium.com These complexes have shown catalytic activity in various reactions, including oxidation and transfer hydrogenation. rsc.orgbohrium.com For example, pyrazole-based ligands have been shown to improve the efficiency of manganese catalysts in transfer hydrogenation reactions. rsc.org The electronic properties of the pyrazole ring and the substituents on both the ring and the amino group can be tuned to modulate the catalytic activity and selectivity of the resulting metal complex.

In this compound, both the N2 ring nitrogen and the exocyclic secondary amine nitrogen are available for metal coordination, potentially forming a stable five-membered chelate ring. This bidentate coordination could be harnessed in the design of novel catalysts for cross-coupling, oxidation, or polymerization reactions. nih.gov

Table 2: Metal Complexes with Aminopyrazole-Type Ligands and Their Applications

Metal CenterLigand TypeApplicationKey Finding
Manganese (Mn)Pyrazole-based N,N-ligandTransfer HydrogenationPyrazole ligand improves catalytic efficiency and functional group tolerance. rsc.org
Copper (II)Pyrazole-based N,N,N-tridentateCatechol OxidationComplex mimics catecholase enzyme activity; reaction rates are high. bohrium.com
First-Row Metals (Fe, Co, Ni, Cu, Zn)Pyridine(dipyrazole) ligandN-N Bond ActivationMetal identity dictates the feasibility of N-N bond scission in hydrazine. nih.gov
Ruthenium (II)Protic pincer-type pyrazoleHydrazine DisproportionationMetal-ligand cooperation involving pyrazole N-H groups is crucial for the catalytic cycle. nih.gov

Applications in Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent. The structural features of this compound—its hydrogen bonding capabilities and aromatic ring—make it an interesting candidate for studies in this field. nih.gov

Host-Guest Chemistry with Pyrazole Amine Scaffolds

The principles of molecular recognition, which are central to host-guest chemistry, rely on complementary non-covalent interactions between a host molecule and a guest. Pyrazole amine scaffolds can be incorporated into larger macrocyclic or acyclic hosts. The pyrazole ring can participate in π-π stacking interactions with aromatic guests, while the amino group and the ring nitrogens can form specific hydrogen bonding networks. researchgate.net These interactions can be exploited to design hosts that selectively bind to small molecules or ions. While direct studies on this compound are lacking, related aminopyrazolone-derived peptides have been shown to interact with biomacromolecules through non-covalent forces, highlighting the potential of this scaffold in molecular recognition. researchgate.net

Self-Assembly Studies for Material Precursors (excluding material properties)

The spontaneous organization of molecules into ordered structures is known as self-assembly. Pyrazole derivatives are known to self-assemble into various well-defined structures, such as dimers, trimers, and catemers, primarily through N-H···N hydrogen bonds between the pyrazole rings. mdpi.comresearchgate.net Although this compound lacks a pyrazole N-H group due to N1-alkylation, precluding these specific motifs, it can still participate in self-assembly.

The secondary amine group (N-H) on the side chain is capable of forming hydrogen bonds, and the pyrazole ring can engage in π-π stacking. mdpi.com This could lead to the formation of one-dimensional chains or other supramolecular arrays. Studies on pyrrolo-pyrazole peptidomimetics have shown that such scaffolds can self-assemble to form organogels, driven by a combination of hydrogen bonding and π-stacking. nih.gov This suggests that this compound could be investigated as a precursor for the bottom-up synthesis of novel supramolecular architectures.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of molecular solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net The prediction and control of how molecules pack in a crystal are governed by the hierarchy of non-covalent interactions. unam.mx For this compound, several key interactions would direct its crystal packing.

Hydrogen Bonding: The secondary amine provides a hydrogen bond donor site (N-H), which can interact with strong acceptors. The potential hydrogen bond acceptors in the molecule are the pyridine-like N2 atom of the pyrazole ring and the nitrogen of the secondary amine itself. This could lead to the formation of N-H···N hydrogen bonds, a robust and directional interaction that often dictates the primary structure of the crystal packing. mdpi.comnih.gov

π-π Stacking: The electron-rich pyrazole ring can interact with the rings of adjacent molecules through π-π stacking. mdpi.com These interactions, though weaker than hydrogen bonds, are crucial for the dense packing of aromatic molecules in crystals.

The interplay between these different non-covalent forces determines the final crystal structure. The analysis of these interactions, often aided by computational tools and Hirshfeld surface analysis, is fundamental to understanding and predicting the packing of molecular crystals. mdpi.comrsc.org

Table 3: Potential Non-Covalent Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorTypical Energy (kJ/mol)Potential Role in Crystal Packing
Hydrogen BondSecondary Amine (N-H)Pyrazole N2 or Amine N15 - 40Formation of chains or dimers; primary structural motif.
π-π StackingPyrazole Ring (π-system)Pyrazole Ring (π-system)5 - 20Stabilization of layered or columnar structures.
C-H···N InteractionAlkyl C-HPyrazole N2 or Amine N2 - 10Directional packing and space-filling.
C-H···π InteractionAlkyl C-HPyrazole Ring (π-system)2 - 10Further stabilization of the crystal lattice.
van der Waals ForcesAll atomsAll atoms1 - 5Non-directional, contributes to overall packing density.

Future Research Directions and Challenges for 1 Ethyl N Methyl 1h Pyrazol 3 Amine

Exploration of Untapped Synthetic Methodologies

The advancement of synthetic organic chemistry offers novel avenues for the functionalization and synthesis of pyrazole (B372694) derivatives. For 1-Ethyl-N-methyl-1H-pyrazol-3-amine, moving beyond traditional methods is crucial for accessing novel analogs and improving synthetic efficiency.

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering mild reaction conditions and high functional group tolerance. scispace.comijpsjournal.com The application of this technology to this compound could unlock new pathways for creating derivatives with unique properties. By generating radical intermediates under gentle conditions, it is possible to introduce a variety of substituents onto the pyrazole core. researchgate.net

Future research should target the direct C-H functionalization of the pyrazole ring. The electron-rich nature of the aminopyrazole system presents both an opportunity and a challenge, as it can influence the regioselectivity of radical addition. nih.gov A key challenge lies in controlling the site of functionalization, particularly in distinguishing between the C4 and C5 positions of the pyrazole ring.

Table 1: Potential Photoredox-Catalyzed C-H Functionalization Reactions for Pyrazole Scaffolds

Reaction TypePotential SubstratePhotocatalystLight SourcePotential Outcome
C-H ArylationThis compoundRu(bpy)₃²⁺ or Iridium complexesBlue LEDDirect attachment of aryl groups to the pyrazole ring.
C-H AlkylationThis compoundEosin Y or other organic dyesGreen LEDIntroduction of alkyl chains for modifying lipophilicity.
C-H AminationThis compoundAcridinium-based catalystsViolet LEDFormation of di-amino pyrazole derivatives. ijpsjournal.com

A significant hurdle is the cost and potential toxicity of common noble metal photocatalysts like ruthenium and iridium. chemicaljournal.in Future work should explore the use of less expensive and more environmentally benign organic dyes or earth-abundant metal-based catalysts. Furthermore, achieving high regioselectivity in the functionalization of the substituted pyrazole ring will require careful tuning of catalysts, solvents, and reaction conditions. nih.gov

Electrochemical synthesis offers a sustainable and powerful alternative to conventional chemical methods, often avoiding the need for harsh reagents and oxidants. rsc.org Its application in the synthesis and functionalization of pyrazole amines is a promising area of research. Electrochemistry could provide novel routes for forming C-N or N-N bonds, leading to new derivatives of this compound.

Recent studies have demonstrated the electrochemical coupling of aminopyrazoles to form azo-pyrazoles or the C-H/S-H coupling to create thioether derivatives. researchgate.net These methods could be adapted to functionalize the target molecule or its precursors. For instance, the electrochemical oxidation of the amine group could lead to controlled dimerization or reaction with other nucleophiles.

Table 2: Prospective Electrochemical Reactions for Aminopyrazole Derivatives

Reaction TypeElectrode MaterialMediator/ElectrolytePotential Product
N-N HomocouplingPlatinum or GraphiteNaIAzo-linked bis-pyrazole derivative
C-H AminationGlassy CarbonTetrabutylammonium tetrafluoroborateFunctionalized aminopyrazole at C4 or C5
CyclizationReticulated Vitreous CarbonLiClO₄Fused heterocyclic systems

A primary challenge in the electrosynthesis of complex molecules is controlling the regioselectivity and preventing over-oxidation. The oxidation potential of the aminopyrazole substrate is a critical factor that determines reactivity and the potential for side reactions. researchgate.net Future research must focus on optimizing electrode materials, solvent systems, and electrolytes to achieve selective transformations and to scale up reactions from laboratory to industrial production.

Biocatalysis provides an environmentally friendly and highly selective method for synthesizing chiral molecules. mdpi.com While this compound is achiral, biocatalysis could be instrumental in the enantioselective synthesis of its chiral derivatives, which may possess unique biological activities.

Engineered enzymes, such as methyltransferases, have shown remarkable success in the regioselective N-alkylation of pyrazoles. nih.govresearchgate.net This approach could be expanded to other alkyl groups or functionalized side chains. Moreover, enzymes like transaminases or imine reductases could be employed to synthesize chiral amino-pyrazole derivatives from prochiral ketone precursors. mdpi.com

Table 3: Potential Biocatalytic Approaches for Chiral Pyrazole Amine Synthesis

Enzyme ClassReaction TypeSubstrate TypePotential Advantage
Engineered AlkyltransferasesN-AlkylationPyrazole precursorsHigh regioselectivity (>99%) for N1 substitution. researchgate.net
Transaminases (TAs)Asymmetric aminationProchiral pyrazolyl ketonesAccess to enantiopure primary or secondary amines.
Imine Reductases (IREDs)Reductive aminationPre-formed iminesHigh enantioselectivity under mild aqueous conditions.

The main challenges in this area lie in enzyme discovery and engineering. tudelft.nltudelft.nl Identifying or creating enzymes with high activity and selectivity for non-natural pyrazole substrates requires significant effort in screening and protein engineering. The stability of the enzyme under process conditions and the availability of necessary cofactors are also critical considerations for developing scalable biocatalytic processes. tudelft.nl

Development of Advanced Spectroscopic Probes and Methodologies

Accurate structural elucidation is fundamental to understanding the properties and reactivity of this compound. Developing and applying advanced spectroscopic methods can provide deeper insights into its specific structural features and behavior in complex environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure determination. researchgate.net While standard 1D and 2D NMR techniques (COSY, HSQC, HMBC) are routinely used, the development of specialized pulse sequences could help to resolve subtle structural details of this compound and its derivatives.

For instance, advanced techniques can help distinguish between isomers, which is a common challenge in pyrazole chemistry. researchgate.netnih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be crucial for determining the conformation of the N-ethyl group relative to the pyrazole ring. Furthermore, long-range heteronuclear correlation experiments (e.g., 1,1-ADEQUATE) could unambiguously establish the connectivity of the carbon skeleton, which is particularly useful for highly substituted or novel pyrazole systems.

A key challenge is the sensitivity of these advanced experiments, which often require longer acquisition times and higher sample concentrations. Future research could focus on developing pulse sequences that enhance sensitivity or utilize non-uniform sampling (NUS) to reduce experiment time without sacrificing resolution.

Mass spectrometry (MS), particularly when coupled with separation techniques (hyphenated techniques), is essential for analyzing complex mixtures and identifying trace components. asdlib.orgnih.govajpaonline.com For this compound, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are vital for impurity profiling, metabolite identification, and pharmacokinetic studies.

The separation and differentiation of isomers are significant challenges. nih.gov Future work should focus on optimizing chromatographic methods, including the use of different stationary phases or ion-pair reagents, to achieve baseline separation of this compound from its structural isomers. researchgate.net High-resolution mass spectrometry (HRMS) can provide exact mass measurements to confirm elemental composition, while tandem MS (MS/MS) can generate unique fragmentation patterns to distinguish between isomers that are not chromatographically resolved. nih.govresearchgate.net

The main challenge is the interpretation of complex fragmentation data and the development of robust analytical methods that can be validated for quantitative analysis. The creation of spectral libraries for pyrazole derivatives would greatly aid in the rapid identification of known and unknown compounds in complex matrices.

Deeper Mechanistic Understanding of this compound Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols, improving yields, and ensuring the purity of this compound. Future research will necessitate a move beyond traditional endpoint analysis towards dynamic, real-time observation and sophisticated computational modeling to unravel the intricate details of its formation and reactivity.

In-situ Spectroscopy for Reaction Monitoring

The synthesis of substituted pyrazoles often involves multi-step sequences, including cyclocondensation reactions. mdpi.comnih.gov Traditional analysis provides only snapshots of a reaction's start and end points, leaving the transient intermediates and transition states unobserved. In-situ spectroscopic techniques offer a powerful solution by monitoring the reaction mixture continuously without altering its state.

Future research efforts should focus on applying techniques like Proton Nuclear Magnetic Resonance (¹H-NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy to track the real-time concentration changes of reactants, intermediates, and the final this compound product. This approach allows for the identification of key intermediates, the determination of reaction kinetics, and the rapid optimization of parameters such as temperature, pressure, and catalyst loading. For instance, monitoring the characteristic shifts in NMR signals or changes in vibrational frequencies in IR spectroscopy can provide direct evidence for the formation and consumption of specific species throughout the reaction. ias.ac.in

Table 1: Application of In-situ Spectroscopy for Monitoring Pyrazole Synthesis

Spectroscopic Technique Information Gained Potential Application for this compound
¹H-NMR Spectroscopy Real-time tracking of proton environment changes. Monitor the conversion of starting materials (e.g., a substituted hydrazine and a 1,3-dicarbonyl compound) by observing the disappearance of their signals and the appearance of signals corresponding to the pyrazole ring and its substituents.
FTIR Spectroscopy Monitoring of functional group transformations. Track the formation of the C=N bond within the pyrazole ring and the consumption of carbonyl (C=O) groups from the starting materials.
Raman Spectroscopy Complementary vibrational data, especially for symmetric bonds and aqueous systems. Provide kinetic data on the cyclization step and identify catalyst-substrate interactions in real-time.

This table is illustrative and presents potential applications of in-situ spectroscopy for studying the synthesis of the target compound.

Advanced Computational Mechanistic Studies

Alongside experimental techniques, advanced computational chemistry offers a window into the energetic landscapes of chemical reactions. Quantum mechanical methods, particularly Density Functional Theory (DFT), can be employed to model the reaction pathway for the synthesis of this compound.

Such studies can elucidate the precise structures of transition states, calculate activation energies for different potential pathways, and predict the regioselectivity of the cyclization process. This is crucial for pyrazoles, where the reaction of unsymmetrical precursors can lead to isomeric products. ias.ac.in By simulating the entire reaction coordinate, researchers can identify the rate-determining step and understand how substituents and catalysts influence the reaction's efficiency and outcome. These computational insights can guide the rational design of more effective synthetic strategies, potentially reducing the need for extensive empirical screening of reaction conditions.

Predictive Modeling for Novel Reactivity and Interactions

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. chemrxiv.orgresearchgate.net For a scaffold like this compound, these predictive tools can accelerate the discovery of new synthetic routes and predict its potential as a bioactive molecule.

Machine Learning Applications in Synthetic Route Design

These systems can propose multiple pathways, ranking them based on criteria such as cost, step count, and predicted yield. youtube.com This not only accelerates the initial design phase but can also uncover novel or non-intuitive synthetic strategies that a human chemist might overlook. The continuous learning capability of these models means they become more accurate and creative as more reaction data becomes available. nih.gov

Proposed Route Key Precursors Predicted Step Count Predicted Overall Yield Key Reaction Type
Route A Ethylhydrazine, N-methyl-3-oxobutanamide 2 75% Cyclocondensation
Route B 1,1-Diethoxy-N,N-dimethylpropan-2-amine, Ethylhydrazine 3 60% Heterocyclic annulation
Route C 3-Aminocrotononitrile, Ethyl iodide, Methylamine 4 55% Multi-step functionalization

This table represents a hypothetical scenario of how a machine learning model might suggest and rank different synthetic pathways to the target compound.

Artificial Intelligence for Ligand-Target Interaction Prediction

Given the prevalence of the pyrazole scaffold in medicinal chemistry, predicting the biological targets of this compound is a significant area for future research. mdpi.comresearchgate.netsemanticscholar.org AI models, including deep neural networks and other machine learning algorithms, can predict drug-target interactions (DTIs) with increasing accuracy. researchgate.netdigitellinc.com

These models are trained on large datasets containing information on known drug molecules, protein targets, and their binding affinities. By analyzing the structural features of this compound, these AI tools can generate a list of potential protein targets, such as kinases, enzymes, or receptors, that it might modulate. digitellinc.com This in-silico screening can prioritize experimental testing, saving considerable time and resources in the early stages of drug discovery. Furthermore, AI can be used in 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking studies to predict the binding mode and affinity of the compound within the active site of a target protein. nih.gov

Exploration of New Research Applications for Pyrazole Amine Scaffolds

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comresearchgate.netnih.gov Future research should systematically explore the potential of this compound and related derivatives in various therapeutic areas.

Based on the activities of analogous structures, promising avenues for investigation include:

Oncology: Many pyrazole derivatives act as kinase inhibitors, which are crucial in cancer therapy. mdpi.com Screening this compound against a panel of cancer-related kinases could reveal potential as an anticancer agent.

Inflammatory Diseases: The anti-inflammatory effects of pyrazoles are well-documented. nih.gov Investigating the compound's ability to modulate inflammatory pathways, such as cyclooxygenase (COX) enzymes or cytokine production, could lead to new treatments for chronic inflammatory conditions.

Neurodegenerative Diseases: Recent studies have highlighted the potential of pyrazole scaffolds in developing therapeutics for conditions like Alzheimer's and Parkinson's disease. wustl.edu Exploring the neuroprotective properties of this compound is a logical next step.

Infectious Diseases: The pyrazole core is present in various antibacterial and antifungal agents. semanticscholar.org Evaluating this compound against a broad spectrum of microbial pathogens could identify new anti-infective leads.

By combining predictive AI with targeted experimental screening, the therapeutic potential of this specific pyrazole amine scaffold can be efficiently explored and potentially exploited for the development of novel pharmaceuticals.

Integration into Responsive Molecular Systems

The development of "smart" materials that respond to external stimuli is a rapidly growing field. The pyrazole moiety, with its distinct electronic properties and hydrogen bonding capabilities, is an excellent candidate for incorporation into such responsive systems.

A significant future direction for this compound lies in its use as a building block for metal-organic gels (MOGs) . Pyridine-pyrazole based ligands have been shown to form MOGs with toxic heavy metal ions like Pb(II), Cd(II), and Hg(II). rsc.org These gels exhibit multi-stimuli responsiveness, and their formation can be triggered by the presence of specific metal ions. The nitrogen atoms in the pyrazole ring and the exocyclic amine group of this compound can act as effective coordination sites for metal ions. The ethyl and methyl substituents could influence the gelation process and the mechanical properties of the resulting MOGs. Research in this area could focus on:

Selective Ion Encapsulation: Investigating the selectivity of MOGs formed from this compound towards different metal ions.

Stimuli-Responsive Behavior: Exploring the response of these MOGs to various stimuli such as pH, temperature, and light, which could lead to applications in controlled release and environmental remediation.

Material Properties: Characterizing the rheological and morphological properties of the MOGs to understand the role of the N-ethyl and N-methyl groups in the self-assembly process.

Another promising avenue is the integration of this compound into polymeric systems . By functionalizing the amine group, this compound can be covalently incorporated into polymer chains. The resulting polymers could exhibit stimuli-responsive behavior based on the protonation state of the pyrazole ring or its interaction with metal ions, leading to changes in solubility, conformation, or fluorescence.

Table 1: Potential Responsive Molecular Systems Incorporating this compound
System TypePotential StimulusPotential ApplicationKey Structural Feature
Metal-Organic Gels (MOGs)Metal Ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺)Environmental Remediation, Ion SequestrationPyrazole and Amine Nitrogen Coordination Sites
Responsive PolymerspH, Metal Ions, LightDrug Delivery, Smart CoatingsFunctionalizable Amine Group, Pyrazole Ring

Role in Analytical Sensing Technologies (Chemical, not Biological)

The development of selective and sensitive chemical sensors is crucial for environmental monitoring and industrial process control. Pyrazole derivatives have shown considerable promise as chemosensors, particularly for the detection of metal ions. nih.govresearchgate.net

The structure of this compound is well-suited for the design of colorimetric and fluorescent sensors . The pyrazole ring system can act as a signaling unit, and the amine group can be modified with a receptor moiety for a specific analyte. Upon binding of the analyte, a change in the electronic properties of the molecule can lead to a detectable change in color or fluorescence. For instance, a pyrazole-based chemosensor has been successfully used for the colorimetric detection of Cu(II) ions. semanticscholar.orgchemrxiv.orgnih.gov

Future research in this area could involve:

Rational Design of Sensors: Synthesizing derivatives of this compound with different recognition units to target a range of analytes, including various metal ions and small organic molecules.

Mechanistic Studies: Investigating the sensing mechanism, whether it involves chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT), to optimize sensor performance.

Solid-State Sensors: Immobilizing these pyrazole-based sensors onto solid supports to create portable and reusable sensing devices.

The N-ethyl and N-methyl groups can play a subtle but important role in tuning the solubility of the sensor in different media and in influencing the steric environment around the binding site, which can enhance selectivity.

Table 2: Potential Analytical Sensing Applications of this compound Derivatives
Sensing ModalityTarget AnalytePotential Detection MechanismAdvantage of Pyrazole Scaffold
ColorimetricTransition Metal Ions (e.g., Cu²⁺)Change in d-d transitions upon coordinationStrong coordinating ability
FluorescentHeavy Metal Ions (e.g., Hg²⁺, Pb²⁺)Chelation-Enhanced Fluorescence (CHEF)Tunable photophysical properties

Design of Next-Generation Molecular Tools for Chemical Biology Research

The aminopyrazole scaffold is a cornerstone in the development of kinase inhibitors. nih.gov The NH-N-C-NH₂ pattern is stereochemically well-suited to form hydrogen bonding interactions within the ATP binding pocket of kinases. aacrjournals.org This makes this compound an attractive starting point for the design of novel molecular probes to study enzyme function and cellular signaling pathways.

Future research will likely focus on moving beyond simple inhibitors to create more sophisticated molecular tools . This could include the development of:

Activity-Based Probes (ABPs): By incorporating a reactive group onto the this compound scaffold, ABPs can be designed to covalently label specific enzymes, allowing for their identification and quantification in complex biological samples.

Fluorescent Probes for Bioimaging: Attaching a fluorophore to the aminopyrazole core can lead to the development of probes for imaging the localization and activity of specific enzymes within living cells. Pyrazole derivatives have already been utilized in the development of fluorescent probes for bioimaging applications. nih.gov

Proteolysis Targeting Chimeras (PROTACs): The aminopyrazole moiety can serve as the warhead for a PROTAC, a bifunctional molecule that induces the degradation of a target protein. This approach offers a powerful way to study protein function by depleting the protein of interest from the cell.

The ethyl and methyl groups on this compound can be systematically varied to optimize the potency, selectivity, and cell permeability of these molecular tools. A significant challenge will be to achieve high selectivity for a particular target protein to avoid off-target effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-N-methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via condensation reactions. For example, hydrazine derivatives react with nitriles or carbonyl-containing precursors in alcohols (e.g., ethanol) under reflux. A key protocol involves reacting 3-aryl-2-(aminomethylen)propannitriles with hydrazine salts, as demonstrated in the synthesis of structurally similar pyrazol-3-amines .
  • Optimization : Yield improvements (e.g., 65–74%) are achieved by controlling stoichiometry, solvent polarity, and reaction time. For instance, using anhydrous conditions and aprotic solvents minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1H^1H NMR (400 MHz) resolves ethyl (δ ~1.02 ppm, triplet) and methyl (δ ~2.23 ppm, singlet) groups. 13C^{13}C NMR confirms amine and pyrazole ring carbons .

  • Mass Spectrometry : ESIMS ([M+H]+^+ peaks at m/z 125–230) validates molecular weight .

  • IR Spectroscopy : N–H stretching (3200–3400 cm1^{-1}) and C=N/C–N vibrations (1500–1650 cm1^{-1}) confirm functional groups .

    Example Data Table :

    CompoundMelting Point (°C)Yield (%)Key NMR Peaks (δ, ppm)MS (m/z)
    Analogous Pyrazol-3-amine 126–128691H^1H: 1.02 (t, ethyl), 2.23 (s, methyl)249 (M+^+)

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles. For example, SHELXL handles high-resolution data for small molecules, while SHELXE assists in experimental phasing .
  • Case Study : Hydrogen-bonding patterns (e.g., N–H···N interactions) are analyzed using graph-set notation to predict packing motifs, critical for understanding solubility and stability .

Q. How should researchers address contradictions in spectral data during structural validation?

  • Approach : Cross-validate using multiple techniques:

  • NMR vs. IR : Discrepancies in amine detection (e.g., broad vs. sharp NH peaks) may arise from tautomerism; variable-temperature NMR can resolve this .
  • MS vs. Elemental Analysis : Confirm molecular formula consistency. For example, ESIMS ([M+H]+^+) should align with calculated molecular weights .

Q. What computational tools aid in reaction optimization for synthesizing pyrazol-3-amine derivatives?

  • Tools :

  • DFT Calculations : Predict reaction pathways and transition states for condensation reactions. For example, B3LYP/6-31G(d) optimizes geometries of intermediates .
  • Machine Learning : Platforms like LabMate.AI integrate reaction databases to recommend optimal solvents/catalysts, reducing trial-and-error in synthetic workflows .

Data Contradiction Analysis

Q. Why might melting points vary for the same compound across studies?

  • Causes : Polymorphism or impurities from incomplete purification. For instance, recrystallization in different solvents (e.g., ethanol vs. DCM) can yield distinct crystal forms .
  • Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and HPLC to assess purity (>98% for reliable data) .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and hydrazine salts for higher yields .
  • Characterization : Combine SCXRD with 1H^1H/13C^{13}C NMR for unambiguous structural assignment .
  • Validation : Cross-check spectral data against computational predictions (e.g., NMR chemical shifts via ACD/Labs) .

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